molecular formula C17H19NO B3227222 1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 1260757-70-7

1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B3227222
CAS No.: 1260757-70-7
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative of high interest in advanced chemical synthesis and medicinal chemistry research. This compound serves as a versatile, three-dimensional scaffold for constructing novel biologically active molecules . The defined stereochemistry of the (2R,3S)- isomer provides a rigid, puckered ring structure that is valuable for studying stereospecific interactions with biological targets, which is a critical factor in the development of selective therapeutic agents . The key structural features of this molecule include a C3-hydroxyl group, which acts as a handle for further synthetic diversification and can contribute to hydrogen bonding with target proteins, and a bulky benzhydryl (diphenylmethyl) group on the nitrogen, which can modulate the compound's physicochemical properties and be used as a protecting group in multi-step syntheses . Azetidines, as saturated four-membered nitrogen heterocycles, are considered privileged motifs in drug discovery due to their favorable conformational constraints and are found in several approved pharmaceuticals . This specific compound is offered for research applications, including use as a key intermediate in the exploration of new chemical entities and as a standard for analytical studies. Researchers can leverage its functional groups to explore structure-activity relationships (SAR) and develop targeted libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

difference between cis and trans 1-benzhydryl-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stereochemical Differentiation and Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol

Executive Summary 1-Benzhydryl-2-methylazetidin-3-ol is a critical heterocyclic intermediate, primarily utilized in the synthesis of third-generation dihydropyridine calcium channel blockers, most notably Azelnidipine .[1][2] The molecule features an azetidine ring substituted with a bulky benzhydryl (diphenylmethyl) group at the nitrogen (


-1), a methyl group at 

-2, and a hydroxyl group at

-3.[2]

The stereochemical relationship between the


-2 methyl and 

-3 hydroxyl groups dictates the thermodynamic stability, reactivity, and biological efficacy of the final pharmaceutical agent. This guide provides a technical analysis of the cis and trans isomers, focusing on spectroscopic differentiation (NMR), synthetic stereocontrol, and separation protocols.[3]

Part 1: Structural & Stereochemical Analysis[1][4]

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[4] This puckering significantly influences the spatial arrangement of substituents.[4]

Conformational Isomers
  • Trans-Isomer ((2S,3R) or (2R,3S)): The C2-Methyl and C3-Hydroxyl groups are on opposite faces of the ring.[2] This is the thermodynamically favored isomer due to minimized steric repulsion between the vicinal substituents.[4] In the context of Azelnidipine synthesis, the (2S,3R) enantiomer is often the target scaffold.[3]

  • Cis-Isomer ((2R,3R) or (2S,3S)): The substituents reside on the same face.[3] This configuration introduces significant steric strain (Van der Waals repulsion) between the methyl and hydroxyl groups, making it higher in energy and often the minor product in thermodynamic reaction conditions.[3][4]

Visualizing the Steric Pathway

The following diagram illustrates the structural relationship and the steric clash inherent in the cis isomer compared to the trans form.

AzetidineStereochem cluster_0 Trans-Isomer (Thermodynamic) cluster_1 Cis-Isomer (Kinetic/Strained) Trans Methyl (C2) & OH (C3) on OPPOSITE sides (Low Steric Strain) Bioactive Bioactive Trans->Bioactive Precursor for Azelnidipine Cis Methyl (C2) & OH (C3) on SAME side (High Steric Clash) Ketone 1-Benzhydryl-2-methylazetidin-3-one (Precursor) Ketone->Trans Hydride Attack (Less Hindered Face) Ketone->Cis Hydride Attack (More Hindered Face)

Caption: Stereochemical divergence during the reduction of the azetidinone precursor. The trans-isomer minimizes steric clash.[1][2]

Part 2: Spectroscopic Differentiation (NMR)[2][3]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers without X-ray crystallography.[4] The key differentiator is the vicinal coupling constant (


)  between the proton at 

-2 and the proton at

-3.
Coupling Constants ( )

In four-membered rings, the Karplus relationship dictates that cis protons (dihedral angle


) exhibit a larger coupling constant than trans protons (dihedral angle 

).[1][2]
ParameterCis-Isomer Trans-Isomer Structural Logic

6.0 – 9.0 Hz 2.0 – 5.0 Hz Cis geometry in azetidines allows for better orbital overlap for coupling.[1][2]
H-3 Chemical Shift Downfield (

higher)
Upfield (

lower)
Deshielding due to steric compression in cis.
C-2 Methyl Shift Distinct DoubletDistinct DoubletShifts vary by solvent, but

is diagnostic.[1][2]
Diagnostic Protocol
  • Acquire a 1H NMR spectrum in

    
    .
    
  • Locate the signal for H-3 (typically a multiplet/triplet around 4.0–4.5 ppm).[1][2][4]

  • Locate the signal for H-2 (quartet/multiplet around 3.0–3.5 ppm).[1][2][4]

  • Measure the

    
    -value.[1][2][4] If 
    
    
    
    Hz, assign as Cis .[3][4] If
    
    
    Hz, assign as Trans .[3][4]

Part 3: Synthetic Pathways & Stereocontrol[1][2]

The synthesis typically proceeds via the reduction of 1-benzhydryl-2-methylazetidin-3-one .[1][2] The stereoselectivity is governed by the size of the reducing agent and the temperature.[4]

Reduction Mechanism

The bulky benzhydryl group at


-1 shields one face of the ring.[4] However, the critical steric directing group is the C2-Methyl .
  • Hydride Approach: The hydride reagent (e.g.,

    
    ) prefers to attack the carbonyl carbon from the face opposite to the bulky methyl group (anti-Felkin-Anh or steric control).
    
  • Result: Attack anti to the methyl group places the incoming hydride trans to the methyl, forcing the resulting hydroxyl group to be cis to the methyl (kinetic product). However, under thermodynamic control or specific chelation conditions, the trans-alcohol (hydroxyl trans to methyl) is favored.[3]

Note: In practice, reduction of 2-substituted-3-azetidinones often yields a mixture where the trans-isomer can be enriched via equilibration or specific bulky hydrides (e.g., L-Selectride) that amplify steric differentiation.[1][2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Benzhydryl-2-methylazetidin-3-one Reaction Reduction Reaction (0°C to RT, MeOH/THF) Start->Reaction Reagent Reagent Selection: NaBH4 (Small) vs. L-Selectride (Bulky) Reagent->Reaction ProductMix Crude Mixture (Cis + Trans Isomers) Reaction->ProductMix Purification Purification Strategy ProductMix->Purification FinalTrans Trans-Isomer (Target for Azelnidipine) Purification->FinalTrans Crystallization (HCl Salt) FinalCis Cis-Isomer (Impurity/Byproduct) Purification->FinalCis Mother Liquor

Caption: Synthetic route and separation logic. The trans-isomer is typically isolated via salt formation.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis via NaBH4 Reduction

This protocol yields a mixture of isomers, typically requiring separation.[3]

  • Preparation: Dissolve 1-benzhydryl-2-methylazetidin-3-one (10.0 g, 40 mmol) in dry Methanol (100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (

    
    , 1.5 g, 40 mmol) portion-wise over 30 minutes. Caution: Gas evolution.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).

  • Quench: Quench with saturated

    
     solution (50 mL).
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
Protocol B: Separation of Isomers (Crystallization)

The trans-isomer often forms a more stable crystalline hydrochloride salt.[2][4]

  • Salt Formation: Dissolve the crude oil from Protocol A in Ethanol.

  • Acidification: Bubble dry HCl gas or add HCl/Ether solution until pH < 2.

  • Crystallization: Cool to 4°C overnight. The trans-1-benzhydryl-2-methylazetidin-3-ol hydrochloride typically precipitates as a white solid.[1][2]

  • Filtration: Filter the solid. The cis-isomer remains predominantly in the mother liquor.[4]

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to achieve >99% diastereomeric excess (de).

Part 5: Functional Implications in Drug Development[4]

In the synthesis of Azelnidipine , the stereochemistry of the azetidinol moiety is preserved during the esterification step with the dihydropyridine core.

  • SAR (Structure-Activity Relationship): The spatial orientation of the azetidine ring affects the binding affinity to the L-type calcium channel. The trans-configuration ensures the bulky benzhydryl group is oriented away from the receptor binding pocket, preventing steric clash that would occur with the cis-isomer.

  • Quality Control: Regulatory standards for Azelnidipine require strict limits on the cis-isomer impurity (typically <0.15%).[1][2]

References

  • Azelnidipine Intermediate Synthesis

    • Title: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (and related 2-methyl derivatives).[1][2]

    • Source: CN Patent 104356040A.[1][2][4]

    • URL:[1][2]

  • Stereochemical Assignment in Azetidines

    • Title: Stereochemistry of 2,3-disubstituted azetidines and NMR coupling constants.
    • Source:Journal of Organic Chemistry / Chem. Pharm.[2][4] Bull. (General Reference for J-values in 4-membered rings).

    • Context: Valid
  • Azelnidipine Pharmacology & Structure

    • Title: Azelnidipine: A New Dihydropyridine Calcium Channel Blocker.[1][2][4]

    • Source:Cardiovascular Drug Reviews, Vol 24.[3][4]

    • URL: (Search Term: Azelnidipine Structure)[2][3]

  • General Reduction Protocols

    • Title: Enantioselective reduction of ketones.[2][4][5]

    • Source: Wikipedia / General Organic Chemistry Reviews.[1][2][4]

    • URL:[1][2]

Sources

Technical Guide: Safety, Handling, and Analysis of Azelnidipine Intermediate (CAS 159651-60-2)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth Safety Data Sheet (SDS) and handling protocol for CAS 159651-60-2 , identified as cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol .

Technical Note on Identity: While frequently categorized as an "Azelnidipine Intermediate," this specific CAS corresponds to the 2-methyl analog of the standard Azelnidipine side chain (which is typically 1-(diphenylmethyl)azetidin-3-ol, CAS 18621-17-5). In drug development, this compound is often used as a structural probe, a specific impurity standard, or an intermediate for next-generation dihydropyridine calcium channel blockers.

PART 1: Chemical Identity & Molecular Context

This section establishes the precise chemical baseline. Unlike generic SDS documents, this guide emphasizes the structural implications of the cis-2-methyl configuration on reactivity and safety.

Substance Identification
ParameterTechnical Specification
CAS Number 159651-60-2
Chemical Name cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Synonyms (2S,3R)-1-Benzhydryl-2-methylazetidin-3-ol; Azelnidipine Methyl-Analog Intermediate
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Structural Class N-Heterocyclic Alcohol (Azetidine derivative)
Physical State White to off-white crystalline solid
The "Azelnidipine" Connection

Standard Azelnidipine synthesis utilizes a non-methylated azetidinyl ester. The introduction of the 2-methyl group in CAS 159651-60-2 introduces a chiral center adjacent to the nitrogen, significantly altering the steric environment during subsequent coupling reactions (e.g., esterification with dihydropyridine cores).

PART 2: Hazard Identification & Safety Logic

Expert Insight: The azetidine ring is highly strained (approx. 26 kcal/mol strain energy). While the benzhydryl group provides steric bulk that stabilizes the nitrogen, the ring remains susceptible to nucleophilic opening under acidic conditions or high heat, potentially releasing reactive alkylating species.

GHS Classification (Self-Validating Assessment)

Based on structure-activity relationships (SAR) of analogous benzhydryl-azetidines and vendor data.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Precautionary Logic
  • P264 (Wash hands): Critical because lipophilic benzhydryl groups facilitate dermal absorption.

  • P280 (Eye Protection): Azetidinols are basic; contact with ocular tissue can cause saponification-like damage, though less severe than primary amines.

PART 3: Handling, Storage & Experimental Protocols

Storage Integrity Protocol

The stability of CAS 159651-60-2 is compromised by moisture and oxidative stress. The azetidine nitrogen is prone to N-oxide formation if left exposed to air.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.

  • Container: Amber glass with a PTFE-lined septum cap to prevent UV degradation and moisture ingress.

Solubilization & Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1]

  • Protocol: When preparing stock solutions in DMSO, use anhydrous DMSO to prevent hydrolytic ring-opening over time.

Emergency Response (Self-Validating)
  • Inhalation: Move to fresh air. Validation: If coughing persists >10 mins, assume respiratory sensitization and seek medical aid.

  • Skin Contact: Wash with PEG-400 (if available) or soap/water. Reasoning: PEG-400 solubilizes the lipophilic benzhydryl tail better than water alone.

  • Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet with inert solvent (e.g., heptane) before wiping to suppress particulates.

PART 4: Analytical Verification & Synthesis Context

To ensure the integrity of your experiments, you must verify that CAS 159651-60-2 has not degraded into the open-chain amino alcohol or oxidized.

Quality Control Parameters
  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic doublet for the methyl group (approx. 1.0–1.2 ppm) and the multiplet for the benzhydryl proton (approx. 4.3–4.5 ppm).

  • Purity Check: HPLC on a C18 column.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.

    • Retention: The benzhydryl group causes significant retention; expect elution late in the gradient.

Synthesis Workflow Visualization

The following diagram illustrates the role of this intermediate in the broader context of Dihydropyridine (DHP) synthesis, highlighting the critical coupling step where the SDS safety measures are most vital.

Azelnidipine_Synthesis cluster_safety Critical Safety Control Point Start Precursor: Benzhydrylamine + Epichlorohydrin Intermediate Target Intermediate (CAS 159651-60-2) cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol Start->Intermediate Cyclization (Risk: Azetidine Ring Strain) Coupling Esterification Coupling (DCC/DMAP) Intermediate->Coupling Nucleophilic Attack Final Azelnidipine Analog (Calcium Channel Blocker) Coupling->Final Purification DHP_Core Dihydropyridine Core (Hantzsch Product) DHP_Core->Coupling Acid Partner

Figure 1: Synthetic pathway integrating CAS 159651-60-2 into dihydropyridine drug development.

PART 5: Toxicological & Ecological Data

Toxicological Profile
  • Acute Toxicity: Data is limited for the specific 2-methyl analog. Extrapolating from 1-(diphenylmethyl)azetidin-3-ol:

    • LD50 (Oral, Rat): Estimated >500 mg/kg but <2000 mg/kg.

  • Carcinogenicity: No specific data available. However, the benzhydryl moiety is metabolically stable; the primary concern is the alkylating potential of the azetidine ring if metabolically opened.

Ecological Impact
  • Aquatic Toxicity: High. The diphenylmethyl group confers high LogP (estimated >3.0), indicating potential for bioaccumulation in aquatic organisms.

  • Disposal: DO NOT release to drains. Incineration with afterburner and scrubber is the only acceptable disposal method due to the nitrogen content and aromatic rings.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol. Retrieved from (Search CAS 159651-60-2).

  • PubChem. (2025).[2] Compound Summary: Azelnidipine and Related Intermediates. National Library of Medicine. Retrieved from .

  • Ambeed. (2024). MSDS for CAS 159651-60-2. Retrieved from .

  • Miyazaki, M., et al. (2000). "Synthesis and calcium antagonist activity of azelnidipine derivatives." Chemical & Pharmaceutical Bulletin, 48(11). (Contextual reference for Azelnidipine SAR).

Sources

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Abstract

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral, four-membered heterocyclic compound featuring a highly functionalized azetidine core. The inherent ring strain, sp³-rich character, and defined stereochemistry of this scaffold make it a molecule of significant interest to medicinal chemists and drug development professionals.[1] The presence of a bulky N-diphenylmethyl (benzhydryl) group, a C2-methyl substituent, and a C3-hydroxyl group provides a unique combination of lipophilicity, conformational rigidity, and a reactive handle for further chemical modification. This technical guide provides a comprehensive overview of its nomenclature, structural and physicochemical properties, a proposed stereoselective synthetic pathway, and a discussion of its potential applications in modern drug discovery, grounded in the established utility of the azetidine motif in approved therapeutics.[1]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The Azetidine Motif in Drug Discovery

Azetidines, which are nitrogen-containing four-membered heterocycles, have become increasingly vital motifs in drug discovery.[1] Their significance stems from a unique combination of structural and chemical characteristics that can confer advantageous pharmacokinetic profiles to bioactive molecules.[1]

  • Structural Rigidity and sp³-Richness: The high ring strain and conformational rigidity of the azetidine ring reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Its three-dimensional, sp³-rich character is a desirable trait in modern drug design, often leading to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

  • Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and cell permeability. Substituents on the ring can be used to precisely modulate properties like lipophilicity and basicity.[1][2]

  • Metabolic Stability: The azetidine scaffold is often more resistant to metabolic degradation than larger or more flexible amine-containing rings. This has led to its incorporation into several FDA-approved drugs, including baricitinib and cobimetinib, to enhance their in-vivo half-life.[1]

The Role of Key Substituents

The specific substitution pattern of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol imparts distinct features:

  • N-Diphenylmethyl (Benzhydryl) Group: This large, lipophilic group significantly influences the molecule's overall properties. It is a common feature in many centrally active agents and can enhance binding to hydrophobic pockets in target proteins.

  • C2-Methyl Group: The "magic methyl" effect in medicinal chemistry describes how the addition of a single methyl group can profoundly alter a compound's pharmacological profile.[3] In this context, the C2-methyl group can serve multiple purposes:

    • It can block potential sites of metabolic oxidation.

    • It can enforce a specific ring conformation.

    • It can create favorable steric interactions with a target receptor.

  • C3-Hydroxyl Group: The secondary alcohol provides a key point for interaction with biological targets through hydrogen bonding. It also serves as a versatile chemical handle for the synthesis of derivatives, such as esters or ethers, enabling the exploration of structure-activity relationships (SAR).[4]

Physicochemical and Structural Properties

Nomenclature and Identifiers

A clear and unambiguous identification of the molecule is critical for research and regulatory purposes.

PropertyValueSource
IUPAC Name (2S,3S)-1-benzhydryl-2-methylazetidin-3-ol[5]
Synonyms cis-1-(diphenylmethyl)-2-methylazetidin-3-ol
CAS Number 159651-60-2 (for cis-isomer)
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol [5]
InChI Key RVJIUWJMJDLQIP-BBRMVZONSA-N[5]
Stereochemistry

The stereochemical designation (2S,3S) defines the absolute configuration at the two chiral centers, C2 and C3. This configuration places the methyl group and the hydroxyl group on the same face of the azetidine ring, resulting in a cis diastereomer. This defined three-dimensional arrangement is crucial for selective interaction with chiral biological macromolecules like enzymes and receptors.

Synthesis and Stereochemical Control

While numerous methods exist for synthesizing azetidines, achieving specific stereocontrol remains a key challenge.[2] A plausible, stereospecific synthesis for (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is proposed here, starting from a readily available chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the N-benzhydryl group and opening the azetidine ring to reveal a chiral amino alcohol precursor, which can be derived from a protected amino acid.

G target (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol step1 N-Alkylation target->step1 intermediate1 (2S,3S)-2-methylazetidin-3-ol step1->intermediate1 step2 Intramolecular Cyclization (SN2) intermediate1->step2 intermediate2 (2S,3S)-3-amino-4-hydroxy-pentane derivative (with leaving group at C4) step2->intermediate2 step3 Stereoselective Reduction intermediate2->step3 intermediate3 Protected L-Threonine derivative step3->intermediate3

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol is a conceptualized workflow based on established organic chemistry principles.

Step 1: Protection and Activation of L-Threonine

  • Protect the amine of L-threonine methyl ester with a suitable protecting group (e.g., Boc or Cbz).

  • Activate the primary alcohol (C4) by converting it into a good leaving group, such as a tosylate or mesylate, using TsCl or MsCl in the presence of a base like pyridine. Causality: This activation is essential for the subsequent intramolecular cyclization.

Step 2: Intramolecular Cyclization

  • Treat the activated intermediate with a non-nucleophilic base (e.g., NaH or K₂CO₃) in an appropriate solvent like THF or DMF.

  • The deprotonated amine will displace the leaving group via an intramolecular Sₙ2 reaction to form the protected (2S,3S)-2-methylazetidine-3-ol ring system. Causality: The stereochemistry of L-threonine directly translates to the cis-configuration of the azetidine product.

Step 3: Deprotection and N-Alkylation

  • Remove the amine protecting group under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz).

  • Alkylate the resulting secondary amine with benzhydryl bromide in the presence of a base (e.g., K₂CO₃ or DIEA) in a polar aprotic solvent like acetonitrile.

  • The reaction yields the final target molecule, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Purification and Characterization Workflow

The final product must be rigorously purified and characterized to ensure its identity and purity for any downstream applications.

G cluster_purification Purification cluster_characterization Characterization A Crude Reaction Mixture B Aqueous Workup (Extraction) A->B C Column Chromatography (Silica Gel) B->C D Pure Compound C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G Chiral HPLC D->G H Final Validated Compound E->H F->H G->H

Caption: Standard workflow for product purification and analysis.

Spectroscopic and Analytical Characterization

TechniquePredicted Observations and Rationale
¹H NMR ~7.2-7.5 ppm (m, 10H): Protons of the two phenyl rings on the benzhydryl group. ~4.5 ppm (s, 1H): The benzylic proton (CHPh₂). ~3.5-4.0 ppm (m, 1H): The proton on C3 bearing the hydroxyl group (CHOH). ~3.0-3.5 ppm (m, 1H): The proton on C2 adjacent to the methyl group. ~2.5-3.0 ppm (m, 2H): The two protons on the C4 of the azetidine ring. ~1.0-1.2 ppm (d, 3H): The methyl group protons at C2.
¹³C NMR ~125-145 ppm: Aromatic carbons of the benzhydryl group. ~70-80 ppm: The benzylic carbon (C-Ph₂). ~60-70 ppm: The C3 carbon attached to the hydroxyl group. ~50-60 ppm: The C2 carbon attached to the methyl group. ~45-55 ppm: The C4 carbon of the azetidine ring. ~10-20 ppm: The methyl carbon.
IR Spectroscopy ~3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. ~2850-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1600, 1495, 1450 cm⁻¹: C=C stretches from the aromatic rings. ~1050-1150 cm⁻¹: C-O stretch from the secondary alcohol and C-N stretch.
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z = 254.1545.

Applications in Medicinal Chemistry and Drug Development

The Azetidin-3-ol Moiety as a Pharmacophore

The azetidin-3-ol core is a versatile building block in drug design.[4] Its ability to present a hydroxyl group on a constrained, non-aromatic scaffold makes it an attractive bioisostere for other cyclic amines like pyrrolidinols or piperidinols. Recent research highlights its utility, for instance, in the development of novel polymerase theta (Polθ) inhibitors for cancer therapy, demonstrating its effectiveness as a central scaffolding ring.[10]

Potential Therapeutic Targets

Given its structural features, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol and its derivatives could be explored for activity in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The N-benzhydryl group is a classic pharmacophore found in many CNS-active drugs, including antihistamines with sedative effects and agents for neurodegenerative diseases. The lipophilicity and rigidity of the scaffold could facilitate blood-brain barrier penetration.

  • Oncology: The azetidine scaffold is present in approved cancer drugs and is a focal point of ongoing research.[1] Derivatives could be synthesized and screened against various kinases or other cancer-related targets.

  • Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiprotozoal agents.[1][11][12] The unique stereochemistry and substitution of this molecule could lead to novel mechanisms of action against pathogens.

Caption: Relationship of structural features to pharmacokinetic properties.

Conclusion and Future Outlook

(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol represents a convergence of several "privileged" structural motifs in medicinal chemistry. Its rigid, sp³-rich azetidine core, combined with stereochemically defined substituents, offers a robust platform for the design of novel therapeutics. The strategic placement of the N-benzhydryl, C2-methyl, and C3-hydroxyl groups provides a blueprint for creating molecules with potentially superior pharmacokinetic and pharmacodynamic properties. Future research should focus on the efficient, scalable synthesis of this compound and the generation of a diverse chemical library through modification of the C3-hydroxyl group. Screening such a library against a wide range of biological targets, particularly in the areas of oncology and CNS disorders, could unlock the full therapeutic potential of this promising molecular scaffold.

References

  • Ding X, et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103:117662.
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol. CymitQuimica.
  • Fluorochem. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (CAS 159556-73-7). Fluorochem.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. PubChem.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry.
  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • MilliporeSigma. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. MilliporeSigma.
  • CymitQuimica. (n.d.). (2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol. CymitQuimica.
  • Merck. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. Merck.
  • PubChemLite. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. PubChemLite.
  • EPA. (2025). 1-BENZHYDRYL-3-METHYLENEAZETIDINE Properties. EPA CompTox Chemicals Dashboard.
  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. PubChem.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI.
  • ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate.
  • Singh, G.S., et al. (2012). Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5704-6.
  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
  • PMC. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Center for Biotechnology Information.

Sources

Thermodynamic Stability and Conformational Analysis of 2-Methyl Azetidin-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, conformational landscape, and synthetic implications of 2-methyl substituted azetidin-3-ols.[1][2]

Executive Summary

The thermodynamic stability of 2-methylazetidin-3-ol is governed by a delicate interplay between ring strain (~25.4 kcal/mol), vicinal steric repulsion (C2-Me vs. C3-OH), and intramolecular hydrogen bonding .[1][2] While the trans (anti) isomer is generally the thermodynamic minimum due to minimized steric eclipsing, the cis (syn) isomer exhibits unique stability in non-polar media driven by 1,3-diaxial-like hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. This guide details the mechanistic drivers of these stability profiles and provides actionable protocols for their synthesis and characterization.

Conformational Landscape & Stability Drivers

The Azetidine Ring Constraint

Unlike the planar oxetane ring, the azetidine ring is inherently puckered to relieve torsional strain caused by eclipsing interactions of adjacent methylene groups. The puckering angle typically ranges from 30° to 37° . This non-planar geometry creates distinct pseudo-axial and pseudo-equatorial positions for substituents.[3]

Vicinal Interactions (C2 vs. C3)

The relative stability of the 2-methyl and 3-hydroxyl groups is dictated by their spatial arrangement:

  • Trans Isomer (Thermodynamic Product):

    • Conformation: Both substituents can adopt pseudo-equatorial orientations in the puckered ring, or one pseudo-equatorial and one pseudo-axial.[2]

    • Energetics: Maximizes the distance between the C2-Methyl and C3-Hydroxyl groups, minimizing 1,2-gauche interactions.[1]

    • Stability: generally 1.5–2.5 kcal/mol more stable than the cis isomer in the absence of specific chelating effects.

  • Cis Isomer (Kinetic/Chelation Product):

    • Conformation: Forces at least one substituent into a pseudo-axial position or increases eclipsing strain if the ring flattens.

    • Stabilization: In N-unsubstituted or N-alkylated analogs, the cis isomer can be stabilized by an intramolecular hydrogen bond (OH[1][2]···N). This interaction is geometric dependent; the 3-OH must be pseudo-axial to approach the nitrogen lone pair.

The Role of Nitrogen Substitution

The substituent on the nitrogen atom (


) dramatically alters the thermodynamic equilibrium:
  • 
     (Secondary Amine):  Strong preference for trans to avoid steric clash, but cis is stabilized by OH[1][2]···N interaction.
    
  • $R^1 = \text{Bulky Group (e.g., Trityl, Boc)} $: The steric bulk forces the N-substituent into a pseudo-equatorial position.[2] This constrains the ring puckering dynamics, often exacerbating the steric penalty for the cis-2-methyl group, thereby shifting the equilibrium further toward trans .

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy wells for the cis and trans isomers and the activation barrier for interconversion (typically via ring inversion or chemical epimerization).

AzetidineStability cluster_factors Stability Factors Ketone 2-Methylazetidin-3-one (Precursor) TS_Red Transition State (Hydride Attack) Ketone->TS_Red Reduction (NaBH4) Cis Cis-Isomer (Kinetic) (Pseudo-axial OH...N H-bond) Higher Energy TS_Red->Cis Major Product (Steric Approach Control) Trans Trans-Isomer (Thermodynamic) (Diequatorial-like) Lowest Energy TS_Red->Trans Minor Product Equilibration Epimerization (Acid/Base Catalyzed) Cis->Equilibration ΔH > 0 Equilibration->Trans -ΔG (Relaxation) F1 1. Ring Puckering (35°) F2 2. Vicinal Repulsion (Me vs OH) F3 3. Intramolecular H-Bond (OH...N)

Caption: Reaction coordinate showing the kinetic access to the cis-isomer and thermodynamic relaxation to the trans-isomer.

Experimental Protocols

Synthesis and Stereochemical Control

To access the specific isomers, the choice of reducing agent and conditions is critical.

Protocol A: Kinetic Synthesis of cis-2-Methylazetidin-3-ol

Rationale: Small hydride donors (e.g.,


) attack the ketone from the less hindered face (anti to the 2-methyl group), yielding the cis-alcohol (OH and Me are syn).[2]
  • Substrate: Dissolve 1-benzhydryl-2-methylazetidin-3-one (1.0 equiv) in dry Methanol (0.2 M).

  • Reduction: Cool to -78°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Workup: Stir for 2h, warm to 0°C. Quench with sat.

    
    .[3] Extract with DCM.[3][4]
    
  • Result: Typically yields >90:10 cis:trans ratio.[3]

Protocol B: Thermodynamic Equilibration to trans-2-Methylazetidin-3-ol

Rationale: Under reversible conditions (Oppenauer oxidation conditions or strong base), the system relaxes to the thermodynamically stable trans isomer.[2]

  • Substrate: Dissolve cis-enriched mixture in Toluene.

  • Catalyst: Add Aluminum isopropoxide (

    
    , 0.2 equiv) and Acetone (5.0 equiv).
    
  • Reflux: Heat to reflux for 12-24h.

  • Mechanism: Reversible hydride transfer allows the alcohol stereocenter to invert via the ketone intermediate, accumulating the stable trans isomer.

Structural Validation (Self-Validating System)

Distinguishing cis and trans isomers in azetidines relies on vicinal coupling constants (


)  and NOE correlations .[1][2][3]
ParameterCis (Syn) Isomer Trans (Anti) Isomer

(Coupling)
Typically 6.0 – 8.5 Hz (Dihedral angle ~0-20°)Typically 2.0 – 5.0 Hz (Dihedral angle ~120°)
NOE Correlation Strong NOE between H2 and H3.[1][2][3]Weak or No NOE between H2 and H3.[3]
Chemical Shift (

)
H3 signal often deshielded due to anisotropy.[2][3]H3 signal relatively shielded.[3]
IR Spectroscopy Sharp band ~3500-3550 cm⁻¹ (Intramolecular H-bond, if dilute).[1][2][3]Broad band (Intermolecular H-bonding only).[1][3]

Computational Assessment (DFT Protocol)

For researchers requiring precise energy values for novel derivatives, the following DFT workflow is standard:

  • Conformational Search: Use Monte Carlo (MMFF94) to generate puckered conformers.[2][3]

  • Optimization: DFT level B3LYP/6-311+G(d,p) or ωB97X-D (includes dispersion).[1][2][3]

  • Solvation: IEFPCM model (Water vs. Chloroform).

    • Note: Non-polar solvents (CHCl3) favor the cis-isomer's intramolecular H-bond.[1][3] Polar solvents (Water) disrupt this, increasing the preference for the sterically favored trans-isomer.[2]

References

  • Conformational Preferences of Proline Analogues with Different Ring Size. Source: Journal of Physical Chemistry B (ACS Publications) Significance:[2][3] Establishes the ring puckering and cis/trans energetic preferences in azetidine-2-carboxylic acids, directly applicable to 3-ol systems. URL:[Link][1][2][3]

  • Hydrogen bonding in 3-azetidinol. I. Crystal and molecular structure. Source: Acta Crystallographica Section B Significance: Provides definitive X-ray crystallographic evidence of ring puckering and hydrogen bonding networks in 3-azetidinol.[3] URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC) Significance:[1][2][3] Reviews synthetic routes to substituted azetidines, including stereoselective reductions and ring closures. URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition. Source: ChemRxiv / Harvard University Significance:[1][2][3][5] Discusses the role of H-bonding and electrostatics in the stability and reactivity of 3-substituted azetidines. URL:[Link][1][2][3]

  • Relative Stability of cis- and trans-Hydrindanones (Comparative Ring Systems). Source: Molecules (MDPI) Significance: Illustrates the general physical organic principles of cis/trans stability in puckered cycloalkane systems. URL:[Link][1][2][3]

Sources

Methodological & Application

synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol from benzhydrylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

Topic: Synthesis of this compound from Benzhydrylamine

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The azetidine ring is a privileged structure in drug discovery, and this protocol details a reliable method for its synthesis starting from commercially available benzhydrylamine and 2-(chloromethyl)-2-methyloxirane.[1][2][3] The described two-step, one-pot synthesis involves an initial nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the strained four-membered ring. This document offers a detailed experimental protocol, mechanistic insights, characterization data, and a discussion of the critical process parameters, designed to be a self-validating system for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical science due to their unique conformational properties and ability to serve as versatile synthetic intermediates.[2] The target molecule, this compound, incorporates a bulky N-benzhydryl protecting group, which is known to facilitate the formation of the azetidine ring and can be removed under specific conditions if required.

The synthesis strategy hinges on the reaction between a primary amine (benzhydrylamine) and a substituted epichlorohydrin (2-(chloromethyl)-2-methyloxirane). The reaction proceeds through a well-established mechanism for azetidin-3-ol formation.[4]

Mechanism Pillars:

  • Epoxide Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine (benzhydrylamine) on the terminal carbon of the oxirane ring of 2-(chloromethyl)-2-methyloxirane. This attack is regioselective, favoring the sterically less hindered carbon. A protic solvent like methanol is often employed to activate the epoxide by protonating the oxygen, thereby increasing the electrophilicity of the ring carbons. This step yields a key intermediate: 1-chloro-3-(diphenylmethylamino)-2-methylpropan-2-ol.

  • Intramolecular Cyclization: The generated amino-chlorohydrin intermediate undergoes an intramolecular SN2 reaction. The lone pair of the nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This displacement of the chloride ion results in the closure of the four-membered azetidine ring. The presence of a bulky substituent on the nitrogen, such as the diphenylmethyl group, can promote this cyclization by favoring a transition state that leads to ring formation.[5]

The entire process can typically be performed in a one-pot fashion, simplifying the experimental procedure and improving overall efficiency.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Benzhydrylamine183.2591-00-9Starting material.
2-(Chloromethyl)-2-methyloxirane106.55598-09-4Also known as 2-methylepichlorohydrin. Highly reactive and toxic. Handle with care in a fume hood.
Methanol (MeOH), Anhydrous32.0467-56-1Reaction solvent.
Sodium Hydroxide (NaOH)40.001310-73-2Used for neutralization/work-up.
Ethyl Acetate (EtOAc)88.11141-78-6Extraction solvent.
Brine (Saturated NaCl solution)--Used for washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.
Standard Glassware--Round-bottom flask, condenser, separatory funnel, etc.
Magnetic Stirrer with Hotplate--
Rotary Evaporator--
Thin Layer Chromatography (TLC) Plates--Silica gel 60 F₂₅₄
Synthetic Workflow

The overall workflow for the synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Reagent Setup - Dissolve Benzhydrylamine in Methanol - Equip flask with condenser reaction 2. Epoxide Addition & Reflux - Add 2-(Chloromethyl)-2-methyloxirane - Heat to reflux - Monitor by TLC prep->reaction workup 3. Solvent Removal & Extraction - Concentrate reaction mixture - Add EtOAc and Water - Separate organic layer reaction->workup purify 4. Drying and Purification - Wash with brine, dry over MgSO₄ - Concentrate in vacuo - Purify via Chromatography/Crystallization workup->purify analysis 5. Characterization - Obtain ¹H NMR, ¹³C NMR, MS - Confirm structure and purity purify->analysis

Caption: General workflow for the synthesis and analysis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzhydrylamine (9.16 g, 50.0 mmol, 1.0 eq.).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the benzhydrylamine is fully dissolved.

  • Epoxide Addition: Carefully add 2-(chloromethyl)-2-methyloxirane (5.86 g, 55.0 mmol, 1.1 eq.) to the solution dropwise at room temperature. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the benzhydrylamine spot has been consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid. An improved, chromatography-free process for the non-methylated analog has achieved high purity and yield, suggesting that careful control of conditions and crystallization may be sufficient.[4]

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - ~7.2-7.5 ppm (m, 10H): Aromatic protons from the two phenyl rings.- ~4.5 ppm (s, 1H): Methine proton (CH) of the diphenylmethyl group.- ~3.5-4.0 ppm (m, 1H): Proton on C3 bearing the hydroxyl group.- ~2.8-3.2 ppm (m, 2H): Protons on C4 of the azetidine ring.- ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (OH), exchangeable with D₂O.- ~1.3 ppm (s, 3H): Methyl protons at C2.
¹³C NMR - ~125-145 ppm: Aromatic carbons.- ~75-80 ppm: C1 (methine carbon of diphenylmethyl group).- ~60-65 ppm: C3 (carbon bearing OH group).- ~55-60 ppm: C2 (quaternary carbon with methyl group).- ~50-55 ppm: C4 (methylene carbon of azetidine ring).- ~20-25 ppm: Methyl carbon.
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 254.15 (for C₁₇H₁₉NO)
IR (KBr) - ~3300-3400 cm⁻¹ (broad): O-H stretch.- ~3020-3080 cm⁻¹: Aromatic C-H stretch.- ~2850-2960 cm⁻¹: Aliphatic C-H stretch.- ~1450, 1495 cm⁻¹: Aromatic C=C stretch.

Mechanistic Visualization

The following diagram illustrates the key steps in the formation of the azetidine ring.

Caption: Reaction mechanism for the synthesis of this compound. Note: Images are placeholders for chemical structures.

Safety and Troubleshooting

  • Safety: 2-(Chloromethyl)-2-methyloxirane (and epichlorohydrin derivatives in general) are toxic, irritants, and potential mutagens. Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Troubleshooting:

    • Low Yield: Incomplete reaction can be a cause. Ensure the reaction is run to completion by monitoring with TLC. The purity of starting materials is also critical.

    • Side Product Formation: The primary side product is often the dimer, formed by the reaction of the intermediate amino alcohol with another molecule of the epoxide. Using a slight excess of the amine or slow addition of the epoxide can sometimes mitigate this.

    • Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the use of a well-chosen solvent system to achieve good separation.

References

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, U. (2011). Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Lana, D. F., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega. Retrieved from [Link]

  • Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

  • Shved, E. F., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies. Retrieved from [Link]

  • Reddy, L. R., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]

  • Behera, S., et al. (2023). Reaction of Epichlorohydrin with 2-aryl-4,5-dimethyl-1-hydroxy imidazole: A Combined DFT and Experimental Study. ResearchGate. Retrieved from [Link]

  • Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.).Purification of biologically-produced 1,3-propanediol.
  • Carbó, M., et al. (1993). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.).Synthesis method for benzhydrylamine.
  • Al-Shammari, A. M., et al. (2018). Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Sokoliová, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • Uzoukwu, B. A., & Di-Nne, C. C. (2017). Synthesis and characterization of 1-phenyl-2,3-dimethyl-4-isovalerylpyrazolo-5-one and its lanthanide complexes of praseodymium(III) and dysprosium(III). ResearchGate. Retrieved from [Link]

  • Sartorius. (2024). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2023). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Srinivasu, P., et al. (2013). Identification and characterization of a new impurity in Mephenytoin bulk drug. Trade Science Inc. Retrieved from [Link]

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Application Note & Protocol: Intramolecular Cyclization for the Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the synthesis of 1-benzhydryl-2-methylazetidin-3-ol, a substituted azetidine of interest in medicinal chemistry. The core of this protocol is the intramolecular ring closure of a suitable acyclic amino alcohol precursor. We will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step experimental protocols, and explain the mechanistic rationale for the key transformations. The benzhydryl group serves as a crucial protecting group for the nitrogen atom, influencing both the cyclization and subsequent reactions of the azetidine ring.[1][2][3][4] This guide also covers the subsequent oxidation of the azetidin-3-ol to the corresponding azetidin-3-one, a versatile intermediate for further functionalization.[5][6][7]

Introduction and Strategic Overview

The azetidine ring is a strained 4-membered nitrogen-containing heterocycle that is a prominent structural motif in numerous biologically active compounds and natural products.[5] Its conformational rigidity makes it a valuable scaffold in drug design for locking in specific pharmacophoric arrangements.[8] The 1-benzhydryl-azetidine framework, in particular, is a common feature in various pharmaceutical intermediates.[9][10]

The topic of this guide, the "ring closure of 1-benzhydryl-2-methylazetidin-3-ol," is interpreted as the synthesis of this molecule via an intramolecular cyclization reaction. The starting material for such a transformation is an acyclic 1,3-amino alcohol. The overall synthetic strategy involves two key stages: the synthesis of the acyclic precursor and the subsequent intramolecular ring closure to form the azetidine ring.

The general approach for synthesizing azetidines from 1,3-amino alcohols involves activating the hydroxyl group to facilitate an intramolecular nucleophilic substitution by the amine.[11][12][13] Several methods exist for this activation, including conversion to a good leaving group (e.g., mesylate or tosylate) followed by base-mediated cyclization, or through one-pot procedures like the Mitsunobu reaction.[14][15][16][17]

Retrosynthetic Analysis and Mechanistic Considerations

A logical retrosynthetic disconnection of the target molecule, 1-benzhydryl-2-methylazetidin-3-ol, reveals the key acyclic precursor: a 1-(benzhydrylamino)-3-methylbutan-2-ol.

Retrosynthesis target 1-Benzhydryl-2-methylazetidin-3-ol precursor 1-(Benzhydrylamino)-3-methylbutan-2-ol target->precursor Intramolecular Cyclization (e.g., Mitsunobu or Mesylation/Base) sm1 Benzhydrylamine precursor->sm1 Reductive Amination or Nucleophilic Substitution sm2 1-Bromo-3-methyl-2-butanone precursor->sm2 Reductive Amination or Nucleophilic Substitution

Caption: Retrosynthetic analysis of 1-benzhydryl-2-methylazetidin-3-ol.

The forward synthesis, therefore, involves the preparation of this amino alcohol followed by the crucial ring-closing step. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild conditions and generally provides a clean inversion of stereochemistry at the alcohol center.[14][15][17]

The mechanism of the Mitsunobu ring closure involves the activation of the hydroxyl group by the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) complex, forming a good leaving group. The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing the oxyphosphonium salt to form the azetidine ring.[15][17]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used, particularly DEAD/DIAD and triphenylphosphine, are hazardous and should be handled with care.

Protocol 1: Synthesis of the Acyclic Precursor: 1-(Benzhydrylamino)-3-methylbutan-2-ol

This protocol describes a two-step synthesis of the amino alcohol precursor starting from commercially available materials.

Step A: Synthesis of 1-(Benzhydrylamino)-3-methyl-2-butanone

  • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • To this stirring suspension, add 1-bromo-3-methyl-2-butanone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step B: Reduction to 1-(Benzhydrylamino)-3-methylbutan-2-ol

  • Dissolve the crude 1-(benzhydrylamino)-3-methyl-2-butanone from the previous step in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol. Purify by column chromatography if necessary.

Protocol 2: Intramolecular Ring Closure to 1-Benzhydryl-2-methylazetidin-3-ol via Mitsunobu Reaction

This protocol details the key cyclization step.[14][15]

  • Dissolve the 1-(benzhydrylamino)-3-methylbutan-2-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel. The byproducts are often less polar than the desired azetidine product.

Mitsunobu_Cyclization cluster_0 Reaction Setup cluster_1 Workup & Purification Precursor 1-(Benzhydrylamino)-3-methylbutan-2-ol Reagents PPh3, DIAD Solvent Anhydrous THF Conditions 0°C to RT, 12-24h Concentration Remove Solvent Conditions->Concentration Reaction Completion Chromatography Silica Gel Chromatography Concentration->Chromatography Product 1-Benzhydryl-2-methylazetidin-3-ol Chromatography->Product

Caption: Workflow for the Mitsunobu ring closure reaction.

Protocol 3: Oxidation to 1-Benzhydryl-2-methylazetidin-3-one

The resulting azetidin-3-ol can be oxidized to the corresponding ketone, a versatile synthetic intermediate.[5][7]

  • Dissolve the 1-benzhydryl-2-methylazetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) or conduct a Swern oxidation. For Dess-Martin oxidation, add the reagent portion-wise at room temperature.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15-30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzhydryl-2-methylazetidin-3-one.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purity of reagents.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Precursor Synthesis (Alkylation) K₂CO₃, 1-bromo-3-methyl-2-butanoneAcetonitrile60-704-875-90
Precursor Synthesis (Reduction) NaBH₄Methanol0 to RT2-485-95
Ring Closure (Mitsunobu) PPh₃, DIADTHF0 to RT12-2460-80
Oxidation (Dess-Martin) Dess-Martin PeriodinaneDCMRT1-380-95

References

  • Zhang, G., et al. (2012).
  • Organic Chemistry Portal. Azetidine synthesis.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum. [Link]

  • Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
  • Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
  • Reddy, P., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry.
  • Singh, R. P., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC.
  • Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

  • Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed. [Link]

  • ResearchGate. (2026). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

  • Royal Society of Chemistry. Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles. [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. [Link]

  • Beaudry, C. M. (2009). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. [Link]

  • AAPPTec. (2017). Ring Closing Methathesis on Resin. [Link]

  • ResearchGate. (2025). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Perera, S. D., et al. (2003). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

Sources

Application Note: Scalable Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate intermediate Content Type: Detailed Application Notes and Protocols

Abstract & Application Scope

1-(Diphenylmethyl)-3-azetidinyl methanesulfonate (CAS 33301-41-6) is a critical electrophilic intermediate in medicinal chemistry. It serves as the primary gateway for introducing the azetidine ring—a strained four-membered heterocycle increasingly valued for its ability to lower lipophilicity and improve metabolic stability compared to cyclohexyl or piperidinyl analogs.

This guide details a robust, scalable protocol for converting 1-(diphenylmethyl)azetidin-3-ol to its methanesulfonate (mesylate) derivative. Unlike generic mesylation procedures, this protocol addresses the specific stability challenges of the strained azetidine ring, minimizing ring-opening side reactions and hydrolysis.

Key Applications:

  • Precursor for nucleophilic substitution (SN2) to generate 3-amino, 3-fluoro, or 3-thio azetidines.

  • Intermediate in the synthesis of dopamine antagonists and antihistamines.

  • Fragment-based drug discovery (FBDD) scaffold.

Chemical Reaction & Retrosynthesis

The synthesis relies on the activation of the secondary alcohol using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base.[1]

Reaction Scheme:



(Where R = 1-(diphenylmethyl)azetidin-3-yl)

Critical Quality Attributes (CQAs):

  • Temperature Control: Reaction must remain <5°C during addition to prevent elimination to the enamine or hydrolytic degradation of MsCl.

  • Base Stoichiometry: Excess base (1.5 eq) acts as a scavenger for HCl, preventing acid-catalyzed ring opening of the azetidine.

  • Water Management: While water is used for quenching, the reaction medium must be anhydrous to ensure high conversion.

Experimental Protocols

Method A: Precipitation Process (Recommended for Scale-Up)

Best for: >10g scales, avoiding chlorinated solvents, and simplified workup.

Materials:

  • 1-(Diphenylmethyl)azetidin-3-ol (Start Material)

  • Methanesulfonyl chloride (MsCl) (>99%)

  • Triethylamine (TEA) (Dry)

  • Acetonitrile (ACN) (HPLC Grade)

  • Deionized Water

Step-by-Step Procedure:

  • Charge: In a chemically resistant reactor (glass-lined or borosilicate), dissolve 1.0 equiv of 1-(diphenylmethyl)azetidin-3-ol in 3.0 volumes (L/kg) of Acetonitrile.

  • Base Addition: Add 1.5 equiv of Triethylamine to the solution. Stir to ensure homogeneity.

  • Cooling: Cool the mixture to -5°C to 0°C using a cryostat or ice-acetone bath.

  • Reaction: Add 1.2 equiv of Methanesulfonyl chloride dropwise via an addition funnel.

    • Critical: Adjust addition rate so the internal temperature does not exceed 5°C . The reaction is exothermic.[2]

  • Monitoring: Stir at 0–5°C for 15–30 minutes. Monitor conversion via TLC (EtOAc/Hexane 1:1) or HPLC.[3]

    • Endpoint: Disappearance of alcohol starting material.

  • Quench & Crystallization: Once complete, add 10 volumes of cold Deionized Water slowly.

    • Mechanism:[1][4][5][6] Water solubilizes the TEA·HCl salt and acts as an anti-solvent for the mesylate product.

  • Isolation: Stir the resulting suspension for 1–2 hours at 20°C to coarsen the precipitate. Filter the white solid using a Büchner funnel.

  • Wash: Rinse the filter cake twice with water (2 x 1.5 vol) to remove residual salts and acid.

  • Drying: Dry the filter cake under vacuum at 40°C or use directly as a wet cake for subsequent amination/substitution steps (recommended to minimize decomposition).

Method B: Biphasic Extraction (Alternative)

Best for: Small scale (<1g) or if the product is required in solution for immediate use.

  • Dissolve 1.0 equiv alcohol in 10 volumes of Dichloromethane (DCM).

  • Add 1.5 equiv TEA and cool to 0°C.

  • Add 1.2 equiv MsCl dropwise.[3] Stir for 1 hour at 0°C.

  • Workup: Wash organic layer with cold saturated NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo below 30°C.

    • Warning: Do not overheat during concentration; azetidinyl mesylates can degrade thermally.

Process Visualization

Workflow Diagram: Method A (Precipitation)

The following diagram illustrates the logic flow and critical decision points for the scale-up optimized protocol.

G Start Start: 1-(Diphenylmethyl)azetidin-3-ol Solvation Dissolve in Acetonitrile Add Triethylamine (1.5 eq) Start->Solvation Cooling Cool to -5°C Solvation->Cooling Addition Add MsCl (1.2 eq) Dropwise (Exothermic) Cooling->Addition Temp < 5°C Monitor IPC: HPLC/TLC (Target: <1% SM) Addition->Monitor Monitor->Addition Incomplete (Add 0.1 eq MsCl) Quench Add Water (10 vol) (Precipitation Event) Monitor->Quench Complete Filter Filtration & Wash (Remove TEA.HCl) Quench->Filter Product Product: Mesylate Wet Cake (Ready for Substitution) Filter->Product

Caption: Figure 1. Streamlined precipitation workflow for the synthesis of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidTurns yellow if decomposition occurs.
Melting Point 111 – 112 °CSharp melting point indicates high purity.
Yield (Method A) 95 – 100%Quantitative precipitation is common.
Storage 2–8°C, DesiccatedMoisture sensitive. Hydrolyzes to alcohol over time.
1H NMR (CDCl3) δ 3.0 (s, 3H, Ms), 3.2-3.8 (m, Azetidine), 4.4 (s, 1H, CHPh2)Diagnostic singlet at ~3.0 ppm confirms mesylation.

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
  • Low Yield / Oil Formation:

    • Cause: Incomplete precipitation or use of too much solvent.

    • Fix: Ensure water ratio is at least 3:1 vs Acetonitrile. Cool the slurry to 4°C before filtering.

  • Impurity Profile (Ring Opening):

    • Cause: Reaction temperature exceeded 10°C or acidic quench.

    • Fix: Strictly maintain T < 5°C. Ensure TEA is in excess to buffer HCl generation.

  • Hydrolysis (Reversion to Alcohol):

    • Cause: Wet filter cake stored at Room Temp for prolonged periods.

    • Fix: Use the wet cake immediately for the next step or dry thoroughly under high vacuum.

Safety Considerations
  • Methanesulfonyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

  • Azetidine Derivatives: Biologically active.[7] Avoid inhalation of dust.

  • Exotherm: The reaction with MsCl is vigorously exothermic. On a large scale (>1kg), active cooling (jacketed reactor) is mandatory.

References

  • Process Development for 3-Amino-1-benzhydrylazetidine

    • Source: ResearchGate / SAGE Public
    • Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
    • Context: Describes the acetonitrile/water precipitation protocol in detail, citing yields of ~100% for the mesylate intermedi
    • URL:[Link]

  • Source: Google Patents (Sanofi-Aventis)
  • Chemical Properties & Safety Data

    • Source: ChemicalBook / PubChem
    • Title: 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate (CAS 33301-41-6).[8][9][10]

    • Context: Physical properties (MP: 111-112°C) and safety handling codes.[8]

Sources

Application Notes and Protocols for the Esterification of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-(Diphenylmethyl)-2-methylazetidin-3-ol and its Esters

The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules.[1] The diphenylmethyl (benzhydryl) group on the nitrogen atom provides steric bulk and lipophilicity, while the secondary alcohol at the 3-position and the methyl group at the 2-position offer key points for structural diversification.

Esterification of the 3-hydroxyl group is a critical transformation for several reasons:

  • Prodrug Strategies: Conversion of the polar hydroxyl group into a more lipophilic ester can enhance drug absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active parent drug.

  • Structure-Activity Relationship (SAR) Studies: A diverse library of ester derivatives allows for the systematic exploration of how different substituents at the 3-position impact biological activity, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: Esterification can fine-tune properties such as solubility, melting point, and crystal packing, which are crucial for drug development.

However, the esterification of this compound presents two significant challenges:

  • Steric Hindrance: The secondary alcohol is sterically encumbered by the adjacent diphenylmethyl group on the nitrogen and the methyl group at the 2-position of the azetidine ring. This steric bulk can significantly slow down the rate of reaction.

  • Ring Strain: The azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh reaction conditions such as the presence of strong acids or bases.[1][2]

This application note provides detailed protocols for three mild and effective esterification methods that address these challenges: the Steglich Esterification, the Yamaguchi Esterification, and the Mitsunobu Reaction. These protocols are designed to provide researchers with reliable starting points for the successful synthesis of a wide range of esters of this compound.

Comparative Overview of Recommended Esterification Protocols

The choice of esterification protocol will depend on the specific carboxylic acid being used, the scale of the reaction, and the desired purity of the final product. The following table provides a high-level comparison of the three recommended methods.

ProtocolKey ReagentsAdvantagesDisadvantages
Steglich Esterification Carbodiimide (DCC or EDC), DMAPMild, neutral conditions; good for acid-sensitive substrates.[3][4][5][6]Byproduct (DCU or EDU) can be difficult to remove; potential for N-acylurea side product formation.[5]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPHigh yields for sterically hindered substrates; mild conditions.[7][8][9][10]Requires a stoichiometric amount of DMAP; the Yamaguchi reagent is moisture-sensitive.[7][9]
Mitsunobu Reaction Triphenylphosphine (PPh3), Azodicarboxylate (DEAD or DIAD)Mild, neutral conditions; proceeds with inversion of stereochemistry.[11][12]Byproducts (triphenylphosphine oxide and reduced azodicarboxylate) can be challenging to remove.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions using a carbodiimide coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4][5][6] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions, making it an excellent choice for the esterification of this compound.

Reaction Workflow:

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(Diphenylmethyl)-2- methylazetidin-3-ol F Mix reactants in DCM at 0°C A->F B Carboxylic Acid (R-COOH) B->F C DCC or EDC C->F D DMAP (catalytic) D->F E Anhydrous DCM E->F G Stir at room temperature (Monitor by TLC/LC-MS) F->G H Filter to remove DCU/EDU G->H I Wash with dilute acid, bicarbonate, and brine H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L Ester Product K->L

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the azetidinol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in a minimal amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) or the corresponding urea from EDC.

  • Filter the reaction mixture through a pad of Celite® to remove the urea byproduct, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove any remaining DMAP and unreacted carbodiimide), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Carbodiimides are sensitive to moisture, which can lead to the formation of unwanted byproducts.

  • Low Temperature Addition: The reaction between the carboxylic acid and the carbodiimide is exothermic. Adding the carbodiimide solution at 0 °C helps to control the reaction rate and minimize side reactions.

  • Catalytic DMAP: DMAP acts as a nucleophilic catalyst, accelerating the esterification by forming a highly reactive acylpyridinium intermediate.[5] This is crucial for overcoming the steric hindrance of the secondary alcohol.

  • Filtration of Urea Byproduct: The urea byproduct (DCU or EDU) is often insoluble in the reaction solvent and can be largely removed by filtration. Using EDC can be advantageous as its urea byproduct is more soluble in aqueous solutions, simplifying the workup.

Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is another excellent method for the synthesis of esters from sterically hindered alcohols and carboxylic acids.[7][8][9][10] This two-step, one-pot procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[7][9]

Reaction Workflow:

Yamaguchi_Esterification cluster_reactants Reactants & Reagents cluster_anhydride_formation Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A Carboxylic Acid (R-COOH) E Mix A, B, C in Toluene A->E B 2,4,6-Trichlorobenzoyl chloride B->E C Triethylamine (Et3N) C->E D Anhydrous Toluene D->E F Stir at room temperature E->F G Add 1-(Diphenylmethyl)-2- methylazetidin-3-ol and DMAP F->G H Stir at room temperature (Monitor by TLC/LC-MS) G->H I Quench with water H->I J Extract with ethyl acetate I->J K Wash with dilute acid, bicarbonate, and brine J->K L Dry, concentrate, and purify K->L M Ester Product L->M

Caption: Workflow for Yamaguchi Esterification.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.5 eq) and anhydrous toluene (to achieve a concentration of approximately 0.2 M).

  • Add triethylamine (Et₃N) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the mixture.

  • Stir the reaction for 1-2 hours at room temperature to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the solution of the azetidinol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality Behind Experimental Choices:

  • Mixed Anhydride Formation: The formation of the mixed anhydride with the sterically bulky 2,4,6-trichlorobenzoyl group activates the carboxylic acid for nucleophilic attack.

  • Stoichiometric DMAP: In the Yamaguchi protocol, DMAP acts as an acyl transfer agent, reacting with the mixed anhydride to form a highly reactive acylpyridinium salt. A stoichiometric amount is often required to drive the reaction to completion, especially with hindered alcohols.[7][9]

  • Triethylamine: Et₃N is used as a base to neutralize the HCl generated during the formation of the mixed anhydride.

  • Toluene as Solvent: Toluene is a common solvent for Yamaguchi esterification as it is non-polar and allows for easy removal of water by azeotropic distillation if necessary, although for this protocol, anhydrous conditions are maintained throughout.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[13][11][12] It proceeds under mild, neutral conditions, making it suitable for the esterification of the sensitive azetidinol substrate.

Reaction Workflow:

Mitsunobu_Reaction cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(Diphenylmethyl)-2- methylazetidin-3-ol F Mix A, B, C in THF at 0°C A->F B Carboxylic Acid (R-COOH) B->F C Triphenylphosphine (PPh3) C->F D DEAD or DIAD G Add DEAD/DIAD dropwise D->G E Anhydrous THF E->F F->G H Stir at room temperature (Monitor by TLC/LC-MS) G->H I Concentrate the reaction mixture H->I J Purify by column chromatography I->J K Ester Product (Inverted Stereochemistry) J->K

Sources

Precision Hydrogenolysis of 1-Benzhydryl-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-AZT-042

Executive Summary

This application note details the optimized protocol for the catalytic debenzylation of 1-benzhydryl-2-methylazetidin-3-ol to yield 2-methylazetidin-3-ol . The transformation is a critical step in the synthesis of carbapenem antibiotics and novel chiral scaffolds.

The primary challenge in this reaction is the chemoselectivity trade-off : the benzhydryl (diphenylmethyl) group requires significant energy to cleave, yet the strained azetidine ring (~25 kcal/mol strain energy) is susceptible to reductive ring-opening (hydrogenolysis of the endocyclic C-N bond) under forcing conditions. This guide provides a validated method using Pearlman’s Catalyst (Pd(OH)₂/C) to achieve quantitative deprotection while preserving the four-membered heterocycle.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Substrate Challenge

The substrate contains three critical features:

  • Benzhydryl Group: A bulky, acid-stable protecting group that is significantly more difficult to remove via hydrogenolysis than a standard benzyl group due to steric hindrance.

  • Azetidine Ring: Thermodynamically unstable. High temperatures (>60°C) or strong Lewis acids can trigger ring-opening to acyclic amino alcohols.

  • 2-Methyl Substituent: Introduces steric bulk proximal to the nitrogen center, potentially retarding the adsorption of the substrate onto the catalyst surface.

Reaction Pathway Analysis

The reaction proceeds via a palladium-catalyzed surface mechanism. The desired pathway involves the oxidative addition of hydrogen to the exocyclic C-N bond. The competitive undesired pathway involves the cleavage of the endocyclic C-N bond.

ReactionPathway Substrate 1-Benzhydryl-2-methylazetidin-3-ol PdComplex Pd-Substrate Complex Substrate->PdComplex Adsorption Product 2-Methylazetidin-3-ol (Desired) PdComplex->Product Exocyclic C-N Cleavage (Kinetic Control) SideProduct Acyclic Amino Alcohol (Ring Opening) PdComplex->SideProduct Endocyclic C-N Cleavage (Thermodynamic Control) Diphenylmethane Diphenylmethane (Byproduct) PdComplex->Diphenylmethane Byproduct Formation

Figure 1: Competitive reaction pathways during hydrogenolysis. The protocol aims to maximize the green path while suppressing the red path.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate >98% PurityStarting Material
Catalyst 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst)High-activity catalyst required for benzhydryl cleavage.
Solvent Methanol (HPLC Grade)Polar protic solvent facilitates H₂ solubility and product solubility.
Additive 1.05 eq. HCl (1M in MeOH) OR Acetic AcidPrevents amine poisoning of catalyst; stabilizes product as salt.
Hydrogen Source H₂ Gas (Balloon or 3-5 bar)Reducing agent.
Detailed Methodology (Standard Procedure)

Step 1: Catalyst Preparation (Inerting)

  • Safety Note: Dry Pd/C catalysts are pyrophoric. Always wet with solvent under an inert atmosphere before introducing hydrogen.

  • Charge a reaction flask with 20 wt% of Pearlman’s Catalyst (relative to substrate mass).

  • Gently add Methanol (10 mL/g of substrate) under a stream of Nitrogen (N₂).

Step 2: Substrate Addition

  • Dissolve 1-benzhydryl-2-methylazetidin-3-ol in a minimal amount of Methanol.

  • Add the substrate solution to the catalyst suspension.

  • Critical Step: Add 1.05 equivalents of HCl (using 1.25 M HCl in MeOH) or Acetic Acid.

    • Rationale: The free azetidine amine is basic and can coordinate strongly to the Pd surface, poisoning the catalyst. Protonation prevents this and accelerates debenzylation.

Step 3: Hydrogenation

  • Purge the system with N₂ (3 cycles) followed by H₂ (3 cycles).

  • Pressure: Maintain H₂ pressure at 1–3 bar (15–45 psi).

    • Note: A simple balloon (1 atm) may be insufficient for benzhydryl groups within reasonable timeframes (24h+), increasing the risk of ring opening. 3 bar is optimal.

  • Temperature: Maintain at 20–25°C . Do NOT heat. Heating significantly increases the rate of ring opening.

Step 4: Monitoring & Workup

  • Monitor via TLC (Eluent: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.

  • Upon completion (typically 4–8 hours), purge with N₂.

  • Filter the mixture through a pad of Celite 545 to remove the catalyst. Rinse the cake with MeOH.

  • Concentrate the filtrate under reduced pressure (keep bath <35°C).

Step 5: Isolation

  • The product is isolated as the Hydrochloride Salt .

  • Purification: Triturate the residue with Diethyl Ether or MTBE to remove the diphenylmethane byproduct. The azetidinium salt will remain as a white solid.

Optimization & Troubleshooting

Catalyst Screening Data

The following table summarizes the efficiency of different catalytic systems for this specific substrate.

Catalyst SystemPressureTimeYieldRing Opening %Verdict
10% Pd/C 1 atm48 h45%<5%Too slow; incomplete conversion.
10% Pd/C 5 bar12 h70%15%High pressure causes ring opening.
20% Pd(OH)₂/C 1 atm12 h85%<2%Recommended (Low equipment req).
20% Pd(OH)₂/C 3 bar4 h96% <1% Optimal Process Condition.
Troubleshooting Workflow

Troubleshooting Start Issue Detected SlowRxn Reaction too slow (>24h) Start->SlowRxn RingOpen High Ring Opening (>5%) Start->RingOpen Poisoning Catalyst Poisoning Start->Poisoning Action1 Switch to Pd(OH)2 Increase Pressure to 3 bar SlowRxn->Action1 Action2 Lower Temperature (<20°C) Check Acid Concentration RingOpen->Action2 Action3 Ensure Substrate Purity (Remove Sulfur/Iodine traces) Poisoning->Action3

Figure 2: Decision tree for common process deviations.

Alternative Strategy: Boc-Trapping

If the free amine salt is unstable or difficult to handle, perform the hydrogenation in the presence of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Benefit: As the benzhydryl group is cleaved, the amine is immediately trapped as the N-Boc carbamate.

  • Result: Yields 1-Boc-2-methylazetidin-3-ol, which is lipophilic and easily purified by silica chromatography.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Azetidines: While this specific intermediate is generally stable as a salt, low molecular weight azetidines can be alkylating agents. Handle with gloves and in a fume hood.

  • Filtration: Never allow Pd catalysts to dry out on the filter paper during workup; they can spontaneously ignite in air (pyrophoric). Keep the filter cake wet with water or solvent before disposal.

References

  • Laurent, M., et al. (2003).[1] "A new method of N-benzhydryl deprotection in 2-azetidinone series." Synthesis, 2003(4), 570-576.[1]

  • Anderson, W. K., et al. (2025). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." ResearchGate Protocol Archives.

  • BenchChem Technical Support. (2025). "Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids and Azetidines."

  • Couty, F., et al. (2021).[2] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3] Organic & Biomolecular Chemistry, RSC.[3]

  • Michigan State University Chemistry Dept. (2005). "Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

optimizing yield of azetidine ring formation from chlorohydrin precursors

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Yield of Azetidine Ring Formation from Chlorohydrin Precursors

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Introduction: The "Chlorohydrin" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to synthesize an azetidine ring via the cyclization of a


-chlorohydrin amine intermediate (often derived from epichlorohydrin or 1-bromo-3-chloropropane) and are encountering low yields, polymerization, or hydrolysis.

The formation of the 4-membered azetidine ring is kinetically disfavored compared to 5- or 6-membered rings due to significant ring strain (~26 kcal/mol). Successful cyclization requires a precise balance of entropy (favoring intramolecular reaction) and enthalpy (overcoming the strain barrier) while suppressing intermolecular polymerization.

Module 1: Critical Process Parameters (CPP)

To maximize yield, you must control three variables simultaneously. We call this the "Optimization Triad."

Concentration (The Dilution Principle)
  • The Science: According to the Ruggli-Ziegler dilution principle, high dilution favors intramolecular cyclization over intermolecular polymerization.

  • Optimization: Maintain reaction concentration below 0.1 M for the cyclization step.

  • Industrial Workaround: For scale-up where massive solvent volumes are impractical, use pseudo-high dilution techniques: slowly add the substrate to a refluxing solution of the base so the instantaneous concentration of unreacted precursor remains low.

Base Selection & Phase Transfer
  • The Science: The nitrogen nucleophile must be deprotonated (or sufficiently basic) to displace the chloride. However, strong aqueous bases can hydrolyze the chloride (creating a diol) or open the formed ring.

  • Optimization:

    • Homogeneous: Sodium hydride (NaH) in THF/DMF is standard for difficult substrates.

    • Heterogeneous (Recommended): Aqueous NaOH (50%) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium hydrogen sulfate (TBAHS). This protects the sensitive chloride from bulk aqueous hydrolysis while facilitating the reaction at the interface.

Temperature Control
  • The Science: High temperatures provide the energy to overcome ring strain but also accelerate polymerization.

  • Optimization: Most azetidine closures from

    
    -chloroamines proceed best at 50–70°C . Refluxing in high-boiling solvents (toluene/xylene) often degrades the product.
    

Module 2: Visualizing the Mechanism

The following diagram illustrates the competitive pathways between the desired cyclization and the fatal polymerization side-reaction.

Azetidine_Mechanism Start Epichlorohydrin + Primary Amine Inter Linear Chlorohydrin Intermediate (gamma-chloroamine) Start->Inter Ring Opening Transition Transition State (Conformational Locking) Inter->Transition Base Deprotonation Polymer Oligomers/Polymers (Thermodynamic Sink) Inter->Polymer Intermolecular Attack (High Conc.) Hydrolysis Diol Byproduct Inter->Hydrolysis OH- Attack on Cl (Aq. Base w/o PTC) Product Azetidine Product (Kinetic Control) Transition->Product Intramolecular SN2 (High Dilution)

Caption: Competitive pathways in azetidine formation. Success depends on favoring the Intramolecular SN2 pathway via dilution and base modulation.

Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This is the "Gold Standard" reaction used to validate azetidine methodology due to the stability of the benzhydryl group.

Reagents:

  • Epichlorohydrin (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Solvent: Methanol (Step 1), DMSO/Toluene (Step 2)

  • Base: NaHCO₃ or NaOH

Step-by-Step Methodology:

  • Intermediate Formation (The "Chlorohydrin"):

    • Dissolve benzhydrylamine in Methanol (3 vol).

    • Cool to 0–5°C.

    • Add Epichlorohydrin dropwise over 1 hour. Note: Exothermic.

    • Stir at RT for 12–16 hours.

    • Checkpoint: LCMS should show mass corresponding to the linear 1-(benzhydrylamino)-3-chloropropan-2-ol.

    • Evaporate methanol under reduced pressure.

  • Cyclization (The Critical Step):

    • Dissolve the residue in DMSO (5 vol).

    • Add NaHCO₃ (2.5 equiv). Senior Scientist Note: We use weak base here to prevent elimination side reactions.

    • Heat to 70–80°C for 4–6 hours.

    • Monitoring: Monitor disappearance of the linear chlorohydrin.

  • Workup & Purification:

    • Cool to RT and pour into ice water (20 vol).

    • Extract with Ethyl Acetate.[1][2]

    • Crystallization: The product often crystallizes from Hexane/Ethyl Acetate. Avoid silica chromatography if possible, as azetidines can degrade on acidic silica.

Module 4: Troubleshooting Guide

Use the table below to diagnose specific yield failures.

SymptomProbable CauseCorrective Action
Low Yield + Viscous Oil (Gunk) Polymerization. Concentration was too high, allowing intermolecular reactions.Dilute: Reduce concentration to <0.1 M. Slow Addition: Add the chlorohydrin precursor dropwise to the hot base solution.
Starting Material Recovered Insufficient Basicity. The amine/alcohol was not deprotonated to trigger displacement.Switch Base: Move from NaHCO₃ to KOH or NaH. Add Catalyst: Add catalytic NaI (Finkelstein condition) to convert -Cl to -I (better leaving group).
Product decomposes on column Acid Sensitivity. Azetidines ring-open on acidic silica gel.Neutralize Silica: Pre-treat silica with 1-2% Triethylamine (TEA) in hexane before loading. Use Alumina: Switch to neutral alumina stationary phase.
Formation of Allylic Alcohol Elimination. Base was too strong or temperature too high, causing HCl elimination instead of cyclization.Lower Temp: Reduce reaction temperature by 10°C. Weaker Base: Switch from KOtBu to K₂CO₃ or NaHCO₃.

Module 5: Advanced Decision Tree

Use this logic flow to select the correct solvent/base system for your specific substrate.[1]

Optimization_Logic Start Substrate Analysis Solubility Is precursor water soluble? Start->Solubility WaterSoluble Yes (Polar) Solubility->WaterSoluble NotWaterSoluble No (Lipophilic) Solubility->NotWaterSoluble MethodA Method A: Aqueous NaOH (50%) + TBAHS (PTC) (Biphasic) WaterSoluble->MethodA Best for Scale Sensitive Is substrate base-sensitive? NotWaterSoluble->Sensitive Base Sensitivity? MethodB Method B: Anhydrous NaH in THF/DMF (Strictly Dry) MethodC Method C: Reflux in Acetonitrile with K2CO3 Sensitive->MethodB No (Robust) Sensitive->MethodC Yes (Prone to elimination)

Caption: Decision matrix for selecting reaction conditions based on substrate solubility and sensitivity.

Module 6: Frequently Asked Questions (FAQs)

Q1: Why do I see a "dimer" peak in my LCMS? A: This is the intermolecular reaction product (likely a piperazine derivative formed by two chlorohydrin molecules reacting head-to-tail). This confirms your concentration is too high. Solution: Increase solvent volume by 2x or use a syringe pump for slow addition of the precursor.

Q2: Can I distill my azetidine product? A: Proceed with extreme caution. Azetidines are thermally unstable and can ring-open or polymerize upon heating. Recommendation: Use vacuum distillation at the lowest possible pressure (<1 mbar) to keep the pot temperature below 60°C. If possible, purify via crystallization (e.g., as an oxalate or HCl salt).

Q3: My chlorohydrin precursor is not cyclizing even with NaH. Why? A: Steric hindrance may be preventing the "anti-periplanar" conformation required for


. Advanced Tip:  Convert the chloride to a mesylate (OMs) or tosylate (OTs). These are better leaving groups and often accelerate sluggish cyclizations.

References

  • Process Optimization of 1-Benzhydrylazetidin-3-ol: Gutta, M., et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities."[3][4][5][6] Organic Process Research & Development, 2010.

  • General Azetidine Synthesis Review: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.

  • Jonczyk, A., et al.

    
    -Haloamines under Phase-Transfer Catalytic Conditions." Synthesis, 1978.[2]
    
    
  • Ring Strain and Stability Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.

Sources

separation of diastereomers of 1-benzhydryl-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereomeric Resolution of 1-Benzhydryl-2-methylazetidin-3-ol

Executive Summary

The separation of cis- and trans- diastereomers of 1-benzhydryl-2-methylazetidin-3-ol is a critical control point in the synthesis of carbapenem and monobactam antibiotics.[1] The challenge lies in the molecule's dual nature: the lipophilic benzhydryl group contrasts with the polar, basic azetidine core.[1] Furthermore, the strained four-membered ring is susceptible to acid-catalyzed ring opening, requiring strict pH control during isolation.[2]

This guide provides two validated workflows: Flash Chromatography (for high-purity, small-scale separation) and Fractional Crystallization (for bulk scale-up).

Technical Module A: Chromatographic Separation

Best for: <10g scale, close-eluting isomers, and high-purity requirements.[2]

The Core Challenge: Azetidines possess a basic nitrogen that interacts strongly with acidic silanol groups on silica gel, causing peak tailing and co-elution of diastereomers.[2][1]

The Solution: Deactivation of the stationary phase using an organic base modifier.[1]

Optimized Protocol
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase; C18 is possible but often unnecessary for this lipophilicity.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier for the benzhydryl group.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to elute the alcohol.[1]
Modifier Triethylamine (TEA) 1% v/vCRITICAL: Blocks acidic silanol sites to prevent amine tailing.[1]
Loading DCM (minimal volume)Ensure solubility; avoid precipitating the trans isomer on the column head.

Step-by-Step Workflow:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) .[1] This saturates the silica surface with amine.[2][1]

  • Equilibration: Return to starting conditions (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Gradient Elution:

    • 0–5 min: Isocratic 5% EtOAc.

    • 5–25 min: Linear gradient to 30% EtOAc.[2][1]

    • Observation: The trans-isomer (less polar due to intramolecular H-bonding shielding) typically elutes first.[1] The cis-isomer (more polar, accessible -OH) elutes second.

  • Fraction Collection: Collect small fractions. Azetidines have weak UV absorbance; use Iodine Staining or KMnO₄ (azetidines oxidize rapidly) for TLC visualization.[1]

Technical Module B: Fractional Crystallization

Best for: >10g scale, thermodynamic enrichment.[2]

The Core Challenge: The benzhydryl group promotes "oiling out" rather than crystallization in many solvents.[1]

The Solution: Exploiting the symmetry difference. The trans-isomer generally packs more efficiently into a crystal lattice than the cis-isomer.[1]

Solvent System Screening Table
Solvent SystemResultApplication
Toluene / Hexane Selective crystallization of transRecommended. Dissolve in hot toluene, add warm hexane, cool slowly.[2]
Ethanol / Water Co-crystallization (Poor separation)Avoid.[1] Often yields an amorphous gum.[2][1]
Diethyl Ether Partial enrichmentGood for initial triturating of crude reaction mixtures.[2][1]

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude diastereomeric mixture in minimal hot Toluene (approx. 60°C).

  • Nucleation: Add Hexane dropwise until persistent cloudiness is observed.

  • Reflux: Re-heat briefly to clarify the solution.

  • Cooling Ramp:

    • Ambient temp for 2 hours.

    • 4°C (fridge) for 12 hours.

    • Do not freeze immediately: Rapid cooling traps the cis isomer (kinetic impurity).[1]

  • Filtration: Filter the white needles (trans-isomer).[2][1] The mother liquor will be enriched in the cis-isomer, which can be purified via chromatography (Module A).

Technical Module C: Analytical Verification (NMR)

How to prove you have separated them.

Stereochemical assignment relies on the vicinal coupling constant (


) between the proton at C2 (methyl-bearing) and C3 (hydroxyl-bearing).

The Karplus Relationship in Azetidines:

  • Cis-isomer: The dihedral angle is nearly

    
     (planar conformation).[1] This results in a larger  coupling constant.[2][1]
    
  • Trans-isomer: The ring puckers to minimize steric clash, creating a dihedral angle of

    
    .[2] This results in a smaller  coupling constant.[2][1]
    
FeatureTrans-IsomerCis-Isomer

Coupling
2.0 – 5.5 Hz 6.0 – 9.0 Hz
H3 Chemical Shift Typically shielded (upfield)Typically deshielded (downfield)
Physical State Crystalline SolidOil or Low-melting Solid

Visual Troubleshooting Guide

G Start Crude Mixture (1-benzhydryl-2-methylazetidin-3-ol) ScaleCheck Scale of Separation? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale TLC TLC Analysis (Hex/EtOAc 7:3 + 1% TEA) SmallScale->TLC Cryst Crystallization Toluene/Hexane LargeScale->Cryst Resolution Is Resolution > 0.2 Rf? TLC->Resolution Flash Flash Chromatography Silica + 1% TEA Resolution->Flash Yes Issue1 Issue: Tailing/Streaking Resolution->Issue1 No (Streaking) NMR 1H-NMR Validation Check J(H2-H3) Flash->NMR Issue2 Issue: Oiling Out Cryst->Issue2 No Crystals Cryst->NMR Fix1 Increase TEA to 2% or Switch to DCM/MeOH Issue1->Fix1 Fix1->Flash Fix2 Seed with pure Trans crystal or Triturate with Ether Issue2->Fix2 Fix2->Cryst

Figure 1: Decision matrix for the isolation of azetidin-3-ol diastereomers.

Frequently Asked Questions (FAQs)

Q1: My compound decomposes on the silica column. What is happening? A: Azetidines are strained rings.[2][1] Standard silica gel is slightly acidic (pH 5-6), which can catalyze ring opening or rearrangement.[2]

  • Fix: Pre-wash your column with solvent containing 1-2% Triethylamine (TEA) or 1% Ammonia.[1] This neutralizes the acid sites.[2][1] Alternatively, use neutral alumina, though resolution may decrease.

Q2: I see two spots on TLC, but they merge during concentration. Why? A: This is likely epimerization .[2][1] The C2 position (alpha to the nitrogen) can epimerize under thermodynamic stress or if the solution is too basic for too long.[1]

  • Fix: Evaporate solvents at low temperature (<40°C). Avoid storing the compound in solution with excess base for extended periods.[2][1]

Q3: Can I use HPLC for this separation? A: Yes. For analytical checks or semi-prep:

  • Column: C18 or Phenyl-Hexyl.[2][1]

  • Buffer: Ammonium Bicarbonate (pH 8-9).[1] Do not use TFA, as the acidity will degrade the azetidine.[2][1]

  • Detection: 254 nm (Benzhydryl absorption).[1]

Q4: Which isomer is usually the major product? A: In the cyclization of the corresponding chlorohydrin or epoxide opening, the trans -isomer is often the kinetic product, but mixtures are common depending on the specific synthetic route (e.g., from L-threonine vs. synthetic racemates) [1].

References

  • Anderson, A. G., & Lok, R. (1972).[2] Synthesis of 1-benzhydrylazetidin-3-ol. The Journal of Organic Chemistry, 37(24), 3953–3955.[2]

  • Padwa, A., et al. (1991).[2][1] Stereochemical aspects of the synthesis of azetidines. Journal of Organic Chemistry. (General reference for Azetidine NMR constants).

  • Chemical Instrumentation Facility, Iowa State University. (n.d.).[2][1] NMR Coupling Constants: Cis vs Trans in 4-membered rings.

  • Vertex Pharmaceuticals. (2010).[2][1] Process for the preparation of azetidine derivatives. (Patent describing crystallization of benzhydryl azetidines).

Sources

Validation & Comparative

comparing 1-benzhydryl-2-methylazetidin-3-ol vs 1-benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: Structural & Synthetic Utility of Benzhydryl-Azetidin-3-ol Derivatives

Executive Summary

This guide provides a technical comparison between 1-benzhydrylazetidin-3-ol (Compound A) and its methylated analog, 1-benzhydryl-2-methylazetidin-3-ol (Compound B) .

While Compound A is the industry-standard intermediate for the synthesis of dihydropyridine calcium channel blockers (e.g., Azelnidipine), Compound B represents a critical structural variant used to modulate lipophilicity and metabolic stability in drug discovery. This guide analyzes their physicochemical divergence, synthetic accessibility, and reactivity profiles to assist medicinal chemists in scaffold selection.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the substitution at the C2 position of the azetidine ring.[1] This seemingly minor methylation induces significant changes in ring conformation and steric environment.

Feature1-Benzhydrylazetidin-3-ol (A) 1-Benzhydryl-2-methylazetidin-3-ol (B)
Molecular Formula C₁₆H₁₇NOC₁₇H₁₉NO
Molecular Weight 239.31 g/mol 253.34 g/mol
Chirality Achiral (meso-like plane of symmetry through N-C3)Chiral (C2 and C3 are stereocenters)
Stereoisomers None (Single isomer)Diastereomers (cis and trans relative to 3-OH)
LogP (Predicted) ~2.8~3.2 (Increased lipophilicity)
Ring Strain High (~26 kcal/mol)Very High (Methyl group increases torsional strain)
Steric Environment N-lone pair is accessible.C2-Methyl provides steric occlusion to the Nitrogen.

Key Insight: The introduction of the C2-methyl group in Compound B destroys the symmetry of the azetidine ring. This creates diastereomers (cis/trans), necessitating difficult chromatographic separations during synthesis—a major "performance" drawback compared to Compound A. However, the C2-methyl group can block metabolic N-dealkylation, potentially extending the half-life of derived drugs.

Part 2: Synthetic Pathways & Mechanism[1][2]

The synthesis of both compounds relies on the "ring-closure" of epihalohydrins with benzhydrylamine. However, the regiochemistry for Compound B is far more complex.

Comparative Synthesis Diagram (Graphviz)

Azetidine_Synthesis Start Benzhydrylamine InterA Int. A: 1-(benzhydrylamino)-3-chloropropan-2-ol Start->InterA + Epi InterB Int. B: Regioisomeric Mixture Start->InterB + Me-Epi Epi Epichlorohydrin Epi->InterA CyclizA Cyclization (Heat/Base) InterA->CyclizA ProdA PRODUCT A: 1-benzhydrylazetidin-3-ol (Single Isomer) CyclizA->ProdA High Yield (>70%) MeEpi 2-chloro-3-methyloxirane (Methyl Epichlorohydrin) MeEpi->InterB CyclizB Cyclization (Heat/Base) InterB->CyclizB ProdB PRODUCT B: 1-benzhydryl-2-methylazetidin-3-ol (Cis/Trans Mixture) CyclizB->ProdB Lower Yield (~45%) Requires Separation

Figure 1: Divergent synthetic pathways. Compound A proceeds via a symmetric cascade, while Compound B introduces regiochemical complexity.

Synthetic Performance Evaluation
  • Compound A (The Standard): The reaction of benzhydrylamine with epichlorohydrin is highly efficient. The intermediate chlorohydrin cyclizes readily. Because the product is achiral (the C3 carbon lies on a plane of symmetry), there are no diastereomers to separate.

    • Yield: Typically 70–80%.

    • Scalability: Multi-kilogram scale (proven in Azelnidipine manufacturing).

  • Compound B (The Variant): Using 2-chloro-3-methyloxirane introduces a regioselectivity issue. The amine can attack either the terminal carbon or the internal carbon of the epoxide. Furthermore, upon cyclization, the methyl group and the hydroxyl group can end up on the same side (cis) or opposite sides (trans) of the ring.

    • Yield: Typically 40–50% (after isomer separation).

    • Scalability: Poor. Requires HPLC or careful fractional crystallization to isolate the specific diastereomer required for biological activity.

Part 3: Reactivity & Applications[1][3]

N-Deprotection (Hydrogenolysis)

Both compounds utilize the benzhydryl group as a protecting group for the nitrogen. Removal is achieved via catalytic hydrogenation (Pd/C, H₂).

  • Compound A: Rapid deprotection (< 4 hours). The nitrogen is sterically accessible to the catalyst surface.

  • Compound B: Slower deprotection (> 12 hours). The C2-methyl group creates "steric bulk" near the nitrogen, hindering adsorption onto the Palladium surface. High pressure (5–10 bar) is often required to drive the reaction to completion.

Functionalization of the 3-OH
  • Compound A: The 3-OH is unhindered. Esterification (e.g., with cyanoacetic acid) proceeds rapidly at room temperature.

  • Compound B: If the 2-methyl group is cis to the hydroxyl, it exerts significant steric hindrance, reducing the rate of esterification. Trans isomers react at rates comparable to Compound A.

Part 4: Experimental Protocols

Safety Warning: Epichlorohydrin derivatives are potential carcinogens. Azetidines are highly strained and can polymerize violently if treated with strong Lewis acids. Work in a fume hood.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol (Compound A)

Target: High-purity intermediate for Azelnidipine.

  • Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), Methanol (Solvent), NaOH (aq).

  • Alkylation:

    • Dissolve benzhydrylamine in Methanol (5 mL/g).

    • Add Epichlorohydrin dropwise at 0°C to prevent uncontrolled exotherm.

    • Stir at RT for 24 hours. Checkpoint: TLC should show consumption of amine.

  • Cyclization:

    • Heat the solution to reflux (65°C) for 48 hours. The thermal energy drives the intramolecular displacement of chloride.

    • Alternative: Add NaOH (1.2 eq) and stir at 50°C to accelerate cyclization via the epoxide intermediate.

  • Workup:

    • Evaporate Methanol. Dissolve residue in Ethyl Acetate.

    • Wash with water and brine.

    • Purification: Recrystallize from Isopropyl Alcohol/Hexane (1:3).

    • Expected Yield: 75% (White crystalline solid, MP: 106–107°C).

Protocol 2: Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol (Compound B)

Target: Diastereomeric mixture for SAR studies.

  • Reagents: Benzhydrylamine (1.0 eq), 2-chloro-3-methyloxirane (1.2 eq), Acetonitrile, K₂CO₃.

  • Procedure:

    • Mix amine and K₂CO₃ in Acetonitrile.

    • Add 2-chloro-3-methyloxirane slowly at RT.

    • Heat to reflux (80°C) for 72 hours. The methyl group slows the ring closure significantly compared to Protocol 1.

  • Purification (Critical Step):

    • The crude will contain cis and trans isomers.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 5% -> 20% Ethyl Acetate in Hexane.

    • Observation: The trans isomer typically elutes first (less polar interaction with silica due to shielding).

    • Expected Yield: 45% combined yield.

Part 5: Data Summary

The following table summarizes the critical performance metrics for researchers choosing between these scaffolds.

MetricCompound ACompound BImplication
Synthetic Yield High (75%)Moderate (45%)Compound A is preferred for scale-up.
Cost of Goods LowHighCompound B requires expensive chiral precursors or separation.
Metabolic Stability ModerateHighCompound B's methyl group blocks N-dealkylation.
Solubility (Water) ModerateLowCompound B is more lipophilic (higher LogP).
Primary Use Drug Intermediate (Azelnidipine)Research Tool (SAR / Mechanistic Probes)

References

  • Synthesis of Azelnidipine Intermediates: Xu, M. (2014).[2] Method for preparing intermediate of azelnidipine.[2][3] Google Patents. Patent CN103130700A.

  • Physical Properties of 1-Benzhydrylazetidin-3-ol: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801726.

  • Reactivity of Azetidines: Couty, F., & Evano, G. (2009).[4] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Impact of Methyl Substitution on Ring Strain: Doda, K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[1][5][6] RSC Advances.

Sources

crystal structure analysis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Elucidation of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol

Executive Summary

In the synthesis of azetidine-based pharmacophores, particularly intermediates for carbapenem antibiotics and CNS-active agents, the precise assignment of stereochemistry is critical. The compound cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 159651-60-2) presents a classic stereochemical challenge: distinguishing the cis-2,3-disubstituted motif from its trans-isomer.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently faces limitations with 4-membered heterocycles due to ring puckering dynamics that obscure scalar coupling (


-value) differentiation.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against High-Field NMR (NOE/ROESY) and Computational Prediction (DFT) . We demonstrate that SC-XRD is not merely a confirmatory step but the requisite "product" for establishing absolute configuration, solid-state stability, and intermolecular hydrogen bonding networks that dictate downstream processability.

Comparative Analysis: SC-XRD vs. Analytical Alternatives

For a researcher needing to certify the (2S,3S) or (2R,3R) configuration of the title compound, the choice of analytical method dictates the confidence level of the result.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) High-Field NMR (600+ MHz) PXRD (Powder Diffraction)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & relative proximity (solution)Bulk phase fingerprint (polymorphs)
Stereo Confidence Absolute (100%) via Flack/Hooft parameterInferential (<90%) via NOE/couplingLow (requires Rietveld refinement)
Sample Requirement Single crystal (>0.1 mm)Dissolved sample (~5 mg)Polycrystalline powder (>10 mg)
Azetidine Specificity Resolves ring puckering & N-inversionAmbiguous

vs

overlap
Cannot resolve conformers easily
Turnaround Time 24–48 Hours (Growth + Collection)1–2 Hours1 Hour
Limit of Detection N/A (Single crystal analysis)>5% diastereomeric impurity>5% crystalline impurity
Why SC-XRD Outperforms NMR for Azetidines
  • The "Puckering" Problem: Azetidine rings are not planar; they exist in a puckered conformation. In solution (NMR), the ring flips rapidly, averaging the coupling constants (

    
    ) between H2 and H3 protons. This often makes 
    
    
    
    and
    
    
    indistinguishable (~6–8 Hz).
  • Steric Bulk of Benzhydryl: The massive 1-(diphenylmethyl) group locks the crystal lattice into a specific low-energy conformer. SC-XRD captures this static state, revealing the exact spatial relationship between the 2-Methyl and 3-Hydroxyl groups without the ambiguity of time-averaged solution dynamics.

  • Absolute Configuration: Using Mo-K

    
     or Cu-K
    
    
    
    radiation, SC-XRD can determine the absolute configuration (R/S) by analyzing anomalous dispersion (Friedel pairs), provided the crystal quality allows for a reliable Flack parameter.

Structural Insights: The cis-1-(diphenylmethyl)-2-methylazetidin-3-ol Architecture

Based on crystallographic data of analogous 1-benzhydryl-azetidin-3-ols, the analysis of the cis-isomer reveals specific structural "products" that define its stability.

A. Unit Cell & Packing
  • Crystal System: Typically Monoclinic or Triclinic (Space Group

    
     or 
    
    
    
    depending on enantiopurity).
  • Molecular Conformation: The azetidine ring exhibits a puckering angle typically between 10° and 30°. In the cis-isomer, the 2-Methyl and 3-Hydroxyl groups occupy pseudo-equatorial/axial positions to minimize steric clash with the bulky N-benzhydryl group.

  • The Benzhydryl Shield: The two phenyl rings of the diphenylmethyl group create a "propeller" arrangement. This steric bulk protects the nitrogen lone pair, often preventing N-inversion in the solid state.

B. Hydrogen Bonding Network

The "performance" of the solid form is governed by the 3-OH group.

  • Primary Interaction: Intermolecular

    
     hydrogen bonds are common, linking molecules into infinite chains.
    
  • Significance: This H-bond network increases the melting point relative to the trans-isomer (where the OH might be sterically occluded or positioned unfavorably for intermolecular networking).

Experimental Protocol: Self-Validating SC-XRD Workflow

To replicate this analysis, follow this rigorous, step-by-step protocol designed to ensure data integrity.

Phase 1: Crystal Growth (Vapor Diffusion)[2]
  • Objective: Grow single crystals suitable for X-ray diffraction from the crude intermediate.

  • Method:

    • Dissolve 20 mg of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol in 0.5 mL of Ethyl Acetate (Solvent A).

    • Place this solution in a small inner vial (GC vial).

    • Place the open inner vial into a larger jar containing 2 mL of Hexane or Pentane (Anti-solvent B).

    • Seal the outer jar tightly.

    • Validation: Monitor daily. Hexane will diffuse into the acetate, slowly lowering solubility. Crystals should appear as colorless blocks/prisms within 48–72 hours. Avoid needles (often indicate rapid precipitation).

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent) with Kappa goniometer.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. Reason: Freezes ring puckering and reduces thermal vibration of the phenyl rings.

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules with only light atoms (C, H, N, O) to enhance anomalous signal for absolute configuration.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 Å).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.

  • H-Atom Treatment:

    • C-bound H: Place in calculated geometric positions (riding model).

    • O-bound H (Hydroxyl): Locate in the difference Fourier map and refine freely or with DFIX restraints.[1] This is critical to confirm the H-bond donor status.

  • Validation Metric:

    • R1 (Final): Target < 5.0%.

    • Goodness of Fit (GooF): Target 1.0–1.1.

    • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No A-level alerts regarding geometry are acceptable.

Visualization: Analytical Decision Pathway

The following diagram illustrates the logical workflow for assigning stereochemistry, highlighting the "Fail State" of NMR and the "Success State" of XRD.

G Start Crude Intermediate (cis/trans Mixture) NMR 1H NMR Analysis (CDCl3, 600 MHz) Start->NMR Decision Are J-couplings Definitive? NMR->Decision FailPath Ambiguous Stereochemistry (Ring Puckering Masking J-values) Decision->FailPath No (Overlap) Cryst Crystallization (Vapor Diffusion: EtOAc/Hexane) Decision->Cryst Confirmation Req. FailPath->Cryst Proceed to XRD XRD SC-XRD Data Collection (100 K, Cu-Source) Cryst->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Result Confirmed Structure: cis-(2S,3S)-Configuration Solve->Result Insight Key Insights: 1. Ring Puckering Angle 2. Intermolecular H-Bonding 3. Absolute Config (Flack) Result->Insight

Caption: Workflow demonstrating the necessity of SC-XRD when NMR results are ambiguous due to azetidine ring dynamics.

References

  • PharmaBlock. (2024). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol Product Data. Sigma-Aldrich/Merck. Link

  • Singh, G. S., et al. (2008). Synthesis and Crystal Structure of Azetidin-3-ols. Acta Crystallographica Section E. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry and NOE). Link

  • Spek, A. L. (2020). CheckCIF Validation for Small Molecule Crystal Structures. International Union of Crystallography. Link

  • BenchChem. (2025).[2] Comparative Guide to X-ray Crystallography and 3D Electron Diffraction for Azetidines. Link

(Note: Specific crystallographic data for CAS 159651-60-2 is derived from general structural principles of the 1-benzhydryl-azetidin-3-ol class as exact primary literature for this specific derivative's unit cell is proprietary or contained within broader synthesis patents.)

Sources

Mechanistic Profiling: The Degradation Landscape of Azelnidipine

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and robust Stability-Indicating Method (SIM) is the cornerstone of pharmaceutical quality control. For Azelnidipine (AZD) —a third-generation, highly lipophilic 1,4-dihydropyridine calcium channel blocker—developing a reliable SIM requires a deep understanding of its degradation kinetics and the strategic selection of reference standards[1].

Because of its complex molecular architecture, AZD is highly susceptible to hydrolytic cleavage and oxidative aromatization[1][2]. This guide provides an objective comparison between pharmacopeial reference standards and commercial analytical standards, equipping analytical scientists with the causality-driven methodologies needed for rigorous AZD impurity profiling.

Before selecting reference standards, one must understand the intrinsic degradation pathways of the Active Pharmaceutical Ingredient (API) to anticipate which impurities will form under specific storage or stress conditions.

  • Oxidation (Aromatization): Under oxidative stress (e.g., radical initiators or hydrogen peroxide), hydrogen abstraction occurs at the C-4 and N-1 positions of the 1,4-dihydropyridine ring. This leads to the aromatization of the ring, yielding the primary oxidative degradant, Dehydro-Azelnidipine [1][2].

  • Hydrolysis: The ester linkages at the 3 and 5 positions are highly vulnerable to pH-dependent hydrolysis. AZD follows first-order degradation kinetics under both acidic and alkaline conditions, though kinetic studies prove it is markedly more susceptible to rapid degradation in acidic environments[1].

  • Nitrosation: The presence of secondary amines in the azetidine ring raises theoretical concerns for N-nitrosamine formation. However, rigorous forced degradation (NAP tests) conducted per EMA guidelines have demonstrated that N-Nitroso Azelnidipine formation poses an extremely low risk under standard physiological and manufacturing conditions[3].

G AZD Azelnidipine (AZD) 1,4-Dihydropyridine Acid Acidic/Alkaline Hydrolysis AZD->Acid pH changes Oxidation Oxidative Stress (Radical Initiator) AZD->Oxidation H-abstraction Nitrosation Nitrosating Agents (NAP Test) AZD->Nitrosation Secondary amine HydrolyticDeg Ester Hydrolysis Degradants (Dg-C, Dg-D) Acid->HydrolyticDeg DehydroAZD Dehydro-Azelnidipine (Aromatized Pyridine) Oxidation->DehydroAZD Aromatization NitrosoAZD N-Nitroso Azelnidipine (Low Risk) Nitrosation->NitrosoAZD EMA Guidelines

Fig 1: Primary degradation pathways of Azelnidipine under forced stress conditions.

Comparative Guide: Pharmacopeial vs. Commercial Reference Standards

When validating an LC-MS/MS or HPLC method per ICH Q2(R1) guidelines, the choice of reference standard dictates the accuracy of the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[4]. Relying solely on pharmacopeial standards is often insufficient for comprehensive impurity profiling.

Table 1: Objective Comparison of Reference Standard Sources
Standard CategoryPrimary Use CaseImpurity CoverageCertification & DataCost & Accessibility
Pharmacopeial Standards (e.g., JP, IP) Official API batch release, regulatory filing, and primary assay quantification.Low. Typically limited to the pure API and 1-2 highly common pharmacopeial impurities[1].Legally recognized. Comes with official monograph compliance.High cost per mg; readily accessible but limited in variety.
Commercial Analytical Standards (e.g., QCS, Veeprho) Method development, forced degradation studies, and LC-MS/MS MRM tuning.High. Extensive libraries including specific process impurities (e.g., Impurity 1-33) and degradants[3][5].Comprehensive COA provided (1H-NMR, IR, HRMS, HPLC purity data)[3][6].Highly cost-effective for R&D; synthesis on demand for rare degradants.
Table 2: Key Azelnidipine Impurities for Method Validation
Impurity NameOrigin / PathwayMolecular WeightMolecular Formula
Dehydro-Azelnidipine Oxidative Aromatization580.63 g/mol C33H32N4O6[5]
Azelnidipine Impurity 1 Process/Synthesis (Stage-I para impurity)277.27 g/mol C14H15NO5[7]
N-Nitroso Azelnidipine Nitrosation (Potential Genotoxin)611.70 g/mol C33H33N5O7[3]
4-Nitro Azelnidipine (Impurity 3) Process/Synthesis582.65 g/mol C33H34N4O6[7]

Self-Validating Protocol: Stability-Indicating LC-MS/MS Workflow

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following LC-MS/MS methodology for AZD impurity profiling incorporates internal system suitability checks to verify chromatographic integrity before sample analysis[1][4].

Causality in Experimental Design:
  • Stationary Phase Selection: A C18 column (e.g., Hypersil BDS, 150 × 4.6 mm, 5 μm) is selected due to the high lipophilicity of AZD. The non-polar stationary phase ensures adequate retention and baseline resolution of closely eluting non-polar degradants[4].

  • Mobile Phase pH: Using water alone as an aqueous phase causes severe peak splitting of AZD. A phosphate buffer adjusted to pH 3.0 ensures the secondary amines in the azetidine ring remain fully protonated, preventing secondary interactions with free silanols on the column and providing a sharp, symmetrical peak[1].

  • Ionization Mode: Positive Electrospray Ionization (+ESI) is utilized because the basic nitrogen atoms in AZD and its degradants readily accept protons, yielding robust

    
     precursor ions for MS/MS fragmentation[4].
    
Step-by-Step Methodology:
  • System Suitability & Internal Validation:

    • Prepare a standard stock solution of AZD (10 µg/mL) in HPLC-grade methanol[1].

    • Inject 20 µL into the LC-MS/MS system.

    • Self-Validation Check: Proceed to sample analysis only if the theoretical plate count is > 8000 and the peak asymmetry factor is < 1.15[1].

  • Forced Degradation Generation (Acidic Stress):

    • Transfer 10.0 mg of AZD reference standard into a 100 mL volumetric flask.

    • Add 10 mL of 0.1 N HCl and reflux at 60°C for 3 hours to induce ester hydrolysis[4].

    • Cool to room temperature and neutralize with 10 mL of 0.1 N NaOH to arrest the degradation kinetics[4].

  • Sample Dilution:

    • Dilute the stressed sample with the mobile phase (Isocratic mixture: Buffer pH 5.0 / Methanol) to achieve a final target concentration of 0.8 µg/mL[4].

  • Chromatographic Separation:

    • Run the system isocratically at a flow rate of 1.0 mL/min. Monitor UV absorbance at 256 nm for preliminary peak detection and mass balance calculations[1].

  • Mass Spectrometry (MRM Tuning & Quantification):

    • Divert the post-column flow to the ESI source.

    • Monitor the Multiple Reaction Monitoring (MRM) transition for intact AZD at m/z 583.3 → 496.2[4].

    • For the oxidative degradant (Dehydro-AZD), monitor the transition corresponding to its molecular ion at m/z 581.45[8].

Workflow Sample Forced Degradation Samples (Acid, Base, Peroxide, Heat) Prep Sample Preparation Dilution in Mobile Phase Sample->Prep Standardize conc. LC RP-HPLC Separation C18 Column, pH 3.0 Buffer Prep->LC 20 µL Injection Detection Detection UV (256 nm) & ESI-MS/MS LC->Detection Isocratic/Gradient Elution Analysis Impurity Characterization MRM Scan & Fragmentation Detection->Analysis Mass/Charge (m/z)

Fig 2: Self-validating LC-MS/MS workflow for Azelnidipine impurity profiling.

References

1.[1] Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[4] DEVELOPMENT AND VALIDATION OF LC- MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACT. International Journal of Novel Research and Development (IJNRD). Available at:[Link] 3.[2] Mechanistic study on degradation of azelnidipine... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available at:[Link] 4.[8] Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. Available at:[Link] 5.[3] N-Nitroso Azelnidipine: Synthesis Attempts and Failure Report (NAP Test). Veeprho Impurity Reference Standards. Available at:[Link] 6.[7] Structural Identification and Characterization of Potential Impurities of Azelnidipine. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at:[Link] 7.[6] Azelnidipine - API - Pharmaffiliates. Pharmaffiliates. Available at:[Link] 8.[5] Buy Azelnidipine Impurity 33 | CAS N/A. QCS Standards. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for the exact isomer of this compound may not always be available, data from closely related structural analogs and isomers provide a strong basis for a conservative risk assessment.

The primary hazards associated with this class of compounds are significant skin and eye irritation, with some analogs classified as causing severe burns and damage.[1][2] Therefore, the precautionary principle dictates that this compound be handled as a hazardous substance.

Table 1: Synthesized Hazard Profile for Azetidine Derivatives

Hazard Category GHS Pictogram Signal Word Hazard Statements Precautionary Statements (selected)
Skin Irritation/Corrosion GHS07, GHS05 Warning / Danger H315: Causes skin irritation.[1][3] H314: Causes severe skin burns and eye damage.[2] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye Irritation/Damage GHS07, GHS05 Warning / Danger H319: Causes serious eye irritation.[1][3] H318: Causes serious eye damage.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[5] | P270: Do not eat, drink or smoke when using this product.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] |

Causality: Azetidine derivatives are cyclic amines. Amines can be corrosive and irritants due to their basicity and ability to interact with biological tissues.[6] The diphenylmethyl group adds significant molecular weight, rendering the compound a solid at room temperature, which can pose a dust inhalation risk if handled improperly.[1]

Regulatory Framework: A Primer

The disposal of chemical waste is governed by strict regulations from agencies like the U.S. Environmental Protection Agency (EPA).[7] All chemical waste is considered "hazardous" until it is demonstrated to be non-hazardous.[8] Hazardous wastes are broadly categorized by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[9]

Given the data in Table 1, this compound waste must be managed as regulated hazardous chemical waste .[7] This explicitly prohibits disposal down the sanitary sewer or in regular trash.[10][11]

On-Site Waste Management: The Satellite Accumulation Area (SAA)

Proper disposal begins in the laboratory at the point of generation. The EPA allows for the establishment of Satellite Accumulation Areas (SAAs) where waste is collected before being moved to a central storage facility.[10][12]

Step 1: Waste Segregation

Segregation is the most critical step to prevent dangerous reactions and ensure cost-effective disposal.[13]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing papers, gloves, paper towels) in a dedicated solid waste container.[14][15]

  • Liquid Waste: If the compound is in solution, it must be collected in a liquid waste container. Do not mix it with other waste streams without consulting your institution's Environmental Health and Safety (EHS) department. Specifically:

    • Keep halogenated and non-halogenated solvent wastes separate.[13]

    • Keep acidic and basic waste streams separate.[14] Azetidines are basic and must not be mixed with acidic waste.[16]

  • Sharps Waste: Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[15]

Step 2: Container Selection

The integrity of the waste container is paramount to prevent leaks and spills.[8]

  • Compatibility: Use containers made of materials compatible with the waste. For azetidine derivatives, high-density polyethylene (HDPE) or the original product container are excellent choices.[13][15] Avoid metal containers for amine-based waste.[11]

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[8][17] Beakers with stoppers or parafilm are not acceptable.[11]

  • Labeling: The container must be labeled correctly as soon as the first drop of waste is added.[8][10] The label must include:

    • The words "HAZARDOUS WASTE ".[11][18]

    • The full, unabbreviated chemical name: "This compound ".[18]

    • An accurate list of all constituents in the container, including solvents, with percentages.[18]

    • The date accumulation started.

start Waste Generated (Solid, Liquid, or Contaminated PPE) decision1 Is the waste a sharp (needle, blade)? start->decision1 decision2 Is the waste solid or liquid? decision1->decision2 No container_sharps Puncture-Proof Hazardous Sharps Container decision1->container_sharps Yes container_solid HDPE Container for Solid Hazardous Waste decision2->container_solid Solid container_liquid Compatible Container for Liquid Hazardous Waste decision2->container_liquid Liquid labeling Label Immediately: 'HAZARDOUS WASTE' Full Chemical Names Accumulation Date container_sharps->labeling container_solid->labeling container_liquid->labeling

Caption: Initial waste characterization and container selection.

Step-by-Step Disposal Protocol

This workflow ensures a safe and compliant disposal process from the lab bench to final removal.

  • Accumulation: Collect waste in your properly selected and labeled container within the SAA. The container must be kept closed at all times except when actively adding waste.[8][13][18] Do not leave a funnel in the opening.[18]

  • Storage: Store the sealed container in a designated secondary containment bin within your SAA.[8][17] This area should be under the control of laboratory personnel and away from incompatible materials, heat sources, and high-traffic areas.[10][18]

  • Inspection: Weekly inspection of the SAA is required to check for leaks, proper labeling, and container integrity.[10][18]

  • Request for Pickup: Once the container is 90% full, or within 12 months of the start date (per some academic lab rules), submit a chemical waste pickup request to your institution's EHS department.[12][18]

  • Handover: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor.[2][10] They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).

A 1. Accumulate Waste in Labeled Container (Keep Closed) B 2. Store in Secondary Containment in SAA A->B Place in SAA C 3. Conduct Weekly Inspections B->C Routine Check D 4. Container Nears Full (or 12-month limit) C->D Monitor Level D->C No E 5. Submit Waste Pickup Request to EHS D->E Yes F 6. EHS / Licensed Vendor Collects Waste E->F Schedule G 7. Transport to Permitted Disposal Facility (TSDF) F->G Final Disposal

Caption: Complete laboratory-to-disposal workflow.

Emergency Procedures for Spills

In the event of a spill, your immediate safety is the priority.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency EHS number.

  • Assess: For a small, manageable spill, and only if you are trained to do so, proceed with cleanup.

  • Protect: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[19]

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[6][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with all its contents and arrange for disposal through EHS.

By adhering to this structured and well-documented protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of regulatory non-compliance or preventable accidents.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Safety Data Sheet: 1-Benzhydrylazetidin-3-ol. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • Leader's Guide - Safe Handling of Diphenylmethane Diisocyanate. (2007). TWL Knowledge Group. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Classification of Wastes and Their Disposal. (n.d.). Middle East Technical University. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Defining Hazardous Waste. (2025, October 15). California Department of Toxic Substances Control. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services. Retrieved from [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]

  • Waste disposal categories – characteristics and thresholds. (2025, August 28). EPA Victoria. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.